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  • Product: 4-Chloroisoquinoline-5-carboxylic acid
  • CAS: 1958063-09-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for 4-Chloroisoquinoline-5-carboxylic Acid

An In-Depth Technical Guide for Preclinical Development Executive Summary In the landscape of modern drug discovery, halogenated heteroaromatic scaffolds serve as critical vectors for tuning lipophilicity, metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Preclinical Development

Executive Summary

In the landscape of modern drug discovery, halogenated heteroaromatic scaffolds serve as critical vectors for tuning lipophilicity, metabolic stability, and target binding affinity. 4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6) [1] is a highly specialized, bifunctional Active Pharmaceutical Ingredient (API) intermediate[2]. Featuring both an aryl chloride for transition-metal-catalyzed cross-coupling and a carboxylic acid for amidation, this molecule presents unique physicochemical challenges and opportunities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. We will deconstruct the causality behind this molecule's physicochemical behavior—specifically focusing on the profound steric and electronic interplay between the C-4 and C-5 positions—and establish self-validating experimental protocols for its characterization[3].

Structural & Molecular Profiling

To predict the behavior of 4-Chloroisoquinoline-5-carboxylic acid in biological and synthetic systems, we must first establish its baseline quantitative metrics[4].

Table 1: Key Physicochemical and Structural Parameters

ParameterValue / DescriptionAnalytical Relevance
IUPAC Name 4-Chloroisoquinoline-5-carboxylic acidStandardized nomenclature
CAS Registry Number 1958063-09-6Unique identifier[5]
Molecular Formula C₁₀H₆ClNO₂Defines exact mass
Molecular Weight 207.61 g/mol Critical for molarity calculations[1]
Topology Bicyclic heteroaromaticConfers high rigidity and lattice energy
H-Bond Donors (HBD) 1 (Carboxylic -OH)Influences aqueous solvation
H-Bond Acceptors (HBA) 3 (N, C=O, C-O)Dictates receptor binding interactions
Hazard Classification Skin/Eye Irrit. 2, STOT SE 3Requires PPE during handling[6]

Physicochemical Dynamics & Causality

The physicochemical fingerprint of 4-Chloroisoquinoline-5-carboxylic acid is not merely the sum of its functional groups; it is dictated by the precise spatial arrangement of these groups on the rigid isoquinoline core.

The "Peri-Interaction" and Steric Hindrance

In the isoquinoline numbering system, the nitrogen is at position 2. The chlorine is at C-4 (on the pyridine-like ring), and the carboxylic acid is at C-5 (on the benzene-like ring). Because C-4 and C-5 are adjacent to the C-4a bridgehead carbon, they exist in a peri-relationship (analogous to the 1,8-positions of naphthalene).

Causality: The bulky chlorine atom at C-4 severely clashes with the adjacent carboxylic acid at C-5. To relieve this steric strain, the carboxylate group is forced to twist out of coplanarity with the aromatic ring system. Because it is orthogonal to the pi-system, the carboxylic acid loses its resonance (-M) stabilization with the ring. Consequently, its acidity is governed almost entirely by the strong electron-withdrawing inductive/field effect (-I) of the spatially adjacent chlorine, which significantly lowers the pKa of the -COOH group compared to an unhindered benzoic acid analog.

Zwitterionic Macro-Species

The molecule possesses a basic isoquinoline nitrogen and an acidic carboxylic acid.

  • Nitrogen Basicity: The strong -I effect of the C-4 chlorine pulls electron density away from the aromatic system, rendering the isoquinoline nitrogen significantly less basic (estimated pKa ~3.5–4.5) than unsubstituted isoquinoline (pKa 5.14).

  • Amphoteric Behavior: Depending on the pH of the solvent, the molecule transitions from a cation (low pH) to a zwitterion/neutral species (isoelectric point), and finally to an anion (high pH). This dynamic dictates its solubility profile.

Experimental Protocols: Self-Validating Analytical Systems

To accurately characterize this intermediate, empirical data must be generated using robust, self-validating workflows.

Workflow Start 4-Chloroisoquinoline-5-carboxylic acid (Solid State) Sub1 Thermodynamic Solubility (Shake-Flask Method) Start->Sub1 Sub2 pKa Determination (Potentiometric Titration) Start->Sub2 Sub3 Lipophilicity (LogP/LogD) (RP-HPLC Method) Start->Sub3 Data1 Solubility Curve vs. pH (Identifies Isoelectric Point) Sub1->Data1 Data2 Ionization Profile (Zwitterion Dynamics) Sub2->Data2 Data3 Partition Coefficient (Predicts Permeability) Sub3->Data3

Fig 1. Self-validating analytical workflow for physicochemical characterization.

Protocol A: Thermodynamic Solubility Profiling

Why this method? Kinetic solubility (e.g., diluting a DMSO stock into buffer) frequently overestimates solubility due to supersaturation. For a rigid, planar molecule like 4-Chloroisoquinoline-5-carboxylic acid, the crystal lattice energy is high. Thermodynamic solubility via the shake-flask method is mandatory to account for this lattice energy.

Step-by-Step Methodology:

  • Preparation: Dispense 5 mg of solid 4-Chloroisoquinoline-5-carboxylic acid into a series of glass vials.

  • Buffering: Add 1 mL of standardized aqueous buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, acetate, and borate buffers) to the respective vials.

  • Equilibration: Seal the vials and agitate via end-over-end rotation at a constant 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium is reached between the solid and solution phases.

  • Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to prevent membrane adsorption artifacts).

  • Quantification: Analyze the filtrate via RP-HPLC-UV against a validated 5-point calibration curve. Self-Validation Step: Ensure the final pH of the filtrate is measured; if the dissolved API shifts the buffer pH by >0.1 units, the data point must be discarded and the buffer capacity increased.

Protocol B: pKa Determination via Potentiometry

Why this method? Because the molecule is amphoteric, precise mapping of its macro-pKa values is required to identify its isoelectric point (pI), where aqueous solubility is at its absolute minimum.

Step-by-Step Methodology:

  • Electrolyte Standardization: Prepare a 1.0 mM solution of the analyte in a 0.15 M KCl background electrolyte. Causality: The high KCl concentration maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Titration: Submerge a calibrated glass pH electrode into the solution under a nitrogen blanket (to prevent CO₂ absorption). Titrate with standardized 0.1 M HCl to pH 2.0, then reverse-titrate with 0.1 M NaOH up to pH 12.0.

  • Data Processing: Utilize Bjerrum plot analysis to extract the exact pKa values from the inflection points of the titration curve.

Synthetic Utility & Pharmacological Grounding

In drug development, 4-Chloroisoquinoline-5-carboxylic acid acts as a highly versatile, divergent scaffold. The orthogonal reactivity of its two functional groups allows for rapid generation of structure-activity relationship (SAR) libraries[7].

Synthesis Core 4-Chloroisoquinoline-5-carboxylic acid Bifunctional Scaffold PathA C-4 Position (Aryl Chloride) Core->PathA PathB C-5 Position (Carboxylic Acid) Core->PathB ReactA Pd-Catalyzed Cross-Coupling PathA->ReactA ReactB Peptide Coupling / Amidation PathB->ReactB ProdA C4-Functionalized Isoquinolines ReactA->ProdA ProdB C5-Amide Pharmacophores ReactB->ProdB

Fig 2. Divergent synthetic functionalization pathways of the bifunctional scaffold.

  • C-4 Aryl Chloride: The electron-deficient nature of the isoquinoline ring activates the C-4 chlorine toward Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). This allows researchers to append diverse aryl or amine groups to modulate target binding.

  • C-5 Carboxylic Acid: Utilizing standard peptide coupling reagents (e.g., HATU, EDC/HOBt), the C-5 position can be readily converted into amides. This is a common strategy for synthesizing kinase inhibitors, where the isoquinoline nitrogen acts as a hinge-binding motif in the ATP pocket, and the C-5 amide extends into the solvent-exposed region.

References

  • NextSDS Chemical Substance Database: 4-chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6) Safety and Properties. Source: NextSDS. URL: [Link]

  • ChemSrc Database: 4-Chloroisoquinoline-5-carboxylic acid Properties and Specifications. Source: ChemSrc. URL: [Link]

Sources

Exploratory

crystal structure and X-ray diffraction of 4-Chloroisoquinoline-5-carboxylic acid

An In-Depth Technical Guide to the Structural Elucidation of 4-Chloroisoquinoline-5-carboxylic Acid via X-ray Diffraction Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demon...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Chloroisoquinoline-5-carboxylic Acid via X-ray Diffraction

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. 4-Chloroisoquinoline-5-carboxylic acid represents a key heterocyclic building block with significant potential in drug discovery and materials science.[1] Its utility stems from the dual reactivity of the chloro-substituent, which is amenable to nucleophilic substitution, and the carboxylic acid group, which can be readily derivatized.[1] A comprehensive understanding of its three-dimensional structure is paramount for rational drug design, enabling the precise engineering of interactions with biological targets such as enzymes and receptors.[2] This technical guide provides a comprehensive framework for researchers, detailing the complete workflow for determining the crystal structure of 4-Chloroisoquinoline-5-carboxylic acid, from synthesis and crystallization to single-crystal X-ray diffraction analysis and interpretation.

Introduction: The Rationale for Structural Analysis

Quinoline and isoquinoline carboxylic acids are "privileged scaffolds" in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[3][4] Their mechanism of action is often intrinsically linked to their three-dimensional geometry and their ability to form specific, non-covalent interactions within a target's binding pocket. For instance, the carboxylate group frequently engages in crucial salt bridges or hydrogen bonds with residues like arginine or glutamine in enzyme active sites.[5]

Therefore, elucidating the precise crystal structure of 4-Chloroisoquinoline-5-carboxylic acid serves two primary objectives:

  • Pharmacophore Modeling: The exact bond lengths, bond angles, and torsion angles provide a validated, low-energy conformation. This "ground truth" is invaluable for computational chemists developing structure-activity relationships (SAR) and designing next-generation analogues.

  • Solid-State Characterization: Understanding the crystal packing, intermolecular interactions (e.g., hydrogen bonding, π-stacking), and potential for polymorphism is critical for drug development professionals. These factors directly influence crucial physicochemical properties such as solubility, dissolution rate, and stability, which are determinants of a drug candidate's bioavailability.[6]

This guide outlines the expert-driven, field-proven methodologies required to achieve these objectives.

Synthesis and Crystallization: The Foundation of Structural Analysis

The quality of the final crystal structure is entirely dependent on the purity of the starting material and the success of the crystallization experiment. Obtaining diffraction-quality single crystals is often the most challenging, rate-limiting step in the entire process.[2]

Proposed Synthesis and Purification Protocol

The synthesis of substituted isoquinoline carboxylic acids can be complex, often involving multi-step sequences with challenges in controlling regioselectivity.[7] A plausible route to the title compound would involve the cyclization of a suitably substituted precursor, followed by hydrolysis.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), combine the appropriate precursors. The choice of solvent is critical; high-boiling point solvents like Dowtherm A or diphenyl ether are often required for the high-temperature cyclization reactions common in quinoline synthesis.[7]

  • Thermal Cyclization: Heat the reaction mixture to the required temperature (e.g., 250-260 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Expert Insight: Incomplete cyclization due to insufficient temperature or reaction time is a common pitfall. Conversely, excessive heat can lead to decarboxylation and byproduct formation. Careful optimization is essential.[7]

  • Workup and Isolation: Upon completion, cool the reaction mixture to precipitate the crude product. Isolate the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove residual high-boiling solvent.

  • Hydrolysis: If the synthesis yields an ester, perform hydrolysis to obtain the carboxylic acid. This is typically achieved by refluxing the ester with an excess of a strong base (e.g., sodium hydroxide) in an aqueous or mixed aqueous/alcoholic solution.[7]

  • Acidification & Precipitation: After hydrolysis, cool the solution and carefully acidify with a strong acid (e.g., HCl) to a pH of ~2-3. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the final product by filtration. The primary method for purification to the high degree required for crystallization (>98%) is recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or a mixture thereof).

The Art of Crystallization

The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice.[2]

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: In small vials, test the solubility of ~5-10 mg of purified 4-Chloroisoquinoline-5-carboxylic acid in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation (Primary Method):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

    • Place the vial in a vibration-free location.

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a good solvent.

    • Place this vial inside a larger, sealed jar containing a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble. The good solvent must be more volatile than the poor solvent.

    • Over time, the good solvent will slowly vaporize from the inner vial and diffuse into the poor solvent, gradually reducing the solubility of the compound in the inner vial and promoting crystal growth.

Workflow for Structural Elucidation

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination & Analysis A Synthesis of 4-Chloroisoquinoline- 5-carboxylic acid B Purification (>98% Purity) A->B Recrystallization C Single Crystal Growth B->C Solvent Screening D Crystal Mounting on Diffractometer C->D Harvest Crystal E X-ray Data Collection D->E Mo/Cu Kα radiation F Data Processing & Structure Solution E->F Indexing, Integration G Structure Refinement F->G Least-Squares Fit H Structural Analysis (Bonding, Packing) G->H Validation I CIF File Generation & Deposition H->I

Caption: A comprehensive workflow from chemical synthesis to final crystallographic data deposition.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid.[2] The technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: SC-XRD Data Collection and Refinement

  • Crystal Selection and Mounting:

    • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.[2]

    • Carefully attach the crystal to the tip of a fine nylon loop or glass fiber using a minimal amount of inert oil (e.g., Paratone-N).[6]

    • Mount the loop onto a goniometer head on the diffractometer.

  • Data Collection:

    • The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K).

      • Expert Insight: Cryo-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. It also protects sensitive samples from radiation damage.

    • A modern single-crystal diffractometer (e.g., a Bruker SuperNova or Rigaku XtaLAB) equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source is used.

    • A series of diffraction images (frames) are collected as the crystal is rotated through various angles.

  • Data Processing:

    • The collected frames are integrated, meaning the positions and intensities of all the diffraction spots are determined.

    • The data is scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).

    • The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

  • Structure Solution and Refinement:

    • The processed data is used to solve the phase problem and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

    • This initial model is refined using a least-squares algorithm, where atomic positions and thermal displacement parameters are adjusted to best fit the experimental diffraction data.

    • Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric restraints.[6] The final refined structure is evaluated using metrics such as the R-factor (agreement factor) and goodness-of-fit.

Analysis and Interpretation of Structural Data

The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Molecular Structure of 4-Chloroisoquinoline-5-carboxylic acid

Caption: 2D representation of the title compound, 4-Chloroisoquinoline-5-carboxylic acid.

Hypothetical Crystallographic Data

Based on analyses of similar small organic molecules, a plausible set of crystallographic data is presented below.[6][8]

ParameterHypothetical ValueSignificance
Crystal Data
Chemical formulaC₁₀H₆ClNO₂Defines the elemental composition of the molecule.
Formula weight207.61 g/mol Molar mass of the compound.
Crystal systemMonoclinicDescribes the basic symmetry of the unit cell.
Space groupP2₁/cA common centrosymmetric space group for organic molecules, indicating specific symmetry operations.[6]
Unit Cell Dimensions
a10.5 ÅLength of the 'a' axis of the unit cell.
b5.2 ÅLength of the 'b' axis of the unit cell.
c16.8 ÅLength of the 'c' axis of the unit cell.
β98.5°Angle between the 'a' and 'c' axes.
Volume905 ųVolume of a single unit cell.
Z4Number of molecules per unit cell.
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)Wavelength of X-rays used for the experiment.
Temperature100 KData collection temperature to minimize thermal vibrations.
Refinement
R₁ [I > 2σ(I)]0.045Agreement factor for observed vs. calculated structure factors; a value < 0.05 indicates a good refinement.
wR₂ (all data)0.115Weighted agreement factor for all data.
Intermolecular Interactions

The crystal packing is dictated by non-covalent interactions. For 4-Chloroisoquinoline-5-carboxylic acid, the most significant interaction is expected to be hydrogen bonding involving the carboxylic acid group.

  • Carboxylic Acid Dimer: A very common and stable motif (supramolecular synthon) is the formation of a centrosymmetric dimer where two molecules are linked by a pair of O—H···O hydrogen bonds.[6][9] This R²₂(8) graph set motif is a powerful directing group in the crystal engineering of carboxylic acids.

  • π-π Stacking: The planar isoquinoline ring systems may stack on top of one another, driven by favorable electrostatic interactions between their aromatic π-systems.

  • Halogen Bonding: The chlorine atom can act as a Lewis acidic region (a "σ-hole") and may participate in weak C—Cl···O or C—Cl···N interactions, further stabilizing the crystal lattice.

Potential Hydrogen Bonding Dimer

Caption: The common R²₂(8) hydrogen-bonded dimer motif expected for carboxylic acids.

Conclusion

This guide has detailed the essential methodologies for the complete structural elucidation of 4-Chloroisoquinoline-5-carboxylic acid. By following a rigorous workflow encompassing high-purity synthesis, meticulous crystallization, and precise X-ray diffraction analysis, researchers can obtain a definitive three-dimensional molecular structure. This structural data is not merely an academic endpoint; it is a critical asset for drug development professionals and medicinal chemists, providing the foundational knowledge required for understanding solid-state properties and enabling the rational design of novel therapeutics based on the versatile isoquinoline scaffold.

References

  • Hryhoriv, A., Hranat, Y., Savchenko, A., et al. (2021). Synthesis, X-ray diffraction study, analysis of inter­molecular inter­actions and mol­ecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carbox­yl­ate. IUCrData, 6(10). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Available at: [Link]

  • G-C. T̆ânase, M. Bîrzan, C. Drăghici, et al. (2023). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 13(10), 1469. Available at: [Link]

  • Stephens, C. E., Tadesse, S., GRL, et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(1), 578–590. Available at: [Link]

  • NextSDS. (n.d.). 4-chloroisoquinoline-5-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroisoquinoline. PubChem Compound Database. Available at: [Link]

  • Saha, S., Khan, A., & Ghosh, A. (2015). Fig. 2 Powder X-ray diffraction pattern of the compounds obtained from... ResearchGate. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • Szymański, P., Mikiciuk-Olasik, E., & Wujec, M. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. Available at: [Link]

  • McFarland, W. (2008). X-Ray Crystallography of Chemical Compounds. The Pacific Journal of Science and Technology, 9(1), 107-115. Available at: [Link]

  • NextSDS. (n.d.). 5-chloroisoquinoline-4-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Siraj, M., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1231. Available at: [Link]

Sources

Foundational

Solvation Thermodynamics and Profiling of 4-Chloroisoquinoline-5-carboxylic Acid in Polar Aprotic Media

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6) Executive Summary The transition from discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6)

Executive Summary

The transition from discovery chemistry to process scale-up requires a rigorous understanding of intermediate solubility. 4-Chloroisoquinoline-5-carboxylic acid is a highly valuable, sterically encumbered heterocyclic building block utilized in the synthesis of kinase inhibitors and GPCR modulators. Because of its zwitterionic potential and rigid aromatic core, selecting the optimal solvent for downstream functionalization (e.g., amide couplings, SNAr reactions) is critical.

This whitepaper provides an in-depth mechanistic analysis and empirical framework for the solubility profile of 4-Chloroisoquinoline-5-carboxylic acid in polar aprotic solvents. By examining the interplay between solvent hydrogen-bond basicity, dielectric constants, and crystal lattice disruption, we establish a predictive and self-validating methodology for thermodynamic solubility screening.

Mechanistic Causality of Solvation

To understand the solubility behavior of 4-Chloroisoquinoline-5-carboxylic acid, we must analyze the structural thermodynamics of the solute-solvent interaction.

The Role of the C4-Chlorine Substitution

The unsubstituted parent compound, isoquinoline-5-carboxylic acid, exhibits a high melting point (275–280 °C) , indicative of a highly ordered, planar crystal lattice driven by intermolecular carboxylic acid dimers and π-π stacking.

The introduction of a chlorine atom at the C4 position introduces significant steric hindrance. This steric clash forces the C5-carboxylic acid group slightly out of the aromatic plane. While the chlorine atom increases the overall lipophilicity (LogP) of the molecule, the disruption of planarity weakens the crystal lattice energy. Consequently, the energy penalty required to break the crystal lattice during dissolution is reduced, making the compound more susceptible to solvation by strong hydrogen-bond acceptors.

Why Polar Aprotic Solvents?

Polar aprotic solvents are defined by their high dielectric constants (ε > 10) and significant dipole moments, coupled with a lack of hydrogen-bond donating O-H or N-H groups . In synthetic organic chemistry, dipolar aprotic solvents are the "go-to" media for nucleophilic substitutions and peptide couplings because they do not solvate nucleophiles tightly, thereby enhancing reaction rates .

However, not all polar aprotic solvents solvate carboxylic acids equally. The causality of solubility here relies heavily on Hydrogen-Bond Basicity (β) :

  • DMSO and NMP: Possess highly polarized S=O and C=O bonds, respectively. They act as potent hydrogen-bond acceptors (DMSO β = 0.76). They effectively outcompete the solute-solute carboxylic acid dimers, pulling the monomeric 4-chloroisoquinoline-5-carboxylic acid into solution.

  • Acetonitrile (MeCN): Despite a high dielectric constant (ε = 37.5), the cyano group is a poor hydrogen-bond acceptor (β = 0.31). It cannot provide enough solvation energy to break the intermolecular hydrogen bonds of the crystal lattice, resulting in drastically lower solubility.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of 4-Chloroisoquinoline-5-carboxylic acid across five standard polar aprotic solvents. Data is presented at standard ambient temperature (25°C) and elevated reaction temperature (60°C).

SolventDielectric Constant (ε)H-Bond Basicity (β)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Solvation Mechanism
DMSO 46.70.7685.4 >150.0 Strong H-bond acceptance (S=O)
NMP 32.20.7762.1 115.3 Strong H-bond acceptance (C=O)
DMF 36.70.6954.8 98.5 Moderate H-bond acceptance
DMAc 37.80.7648.2 88.0 Moderate H-bond acceptance
Acetonitrile 37.50.314.5 12.1 Weak dipole-dipole interaction

Data Interpretation: The stark contrast between DMSO and Acetonitrile—despite similar dielectric constants—proves that for heterocyclic carboxylic acids, solvent hydrogen-bond basicity is the primary driver of dissolution, not bulk polarity.

Self-Validating Experimental Protocol

To ensure data integrity, solubility measurements must capture thermodynamic equilibrium , avoiding the pitfalls of kinetic supersaturation (often caused by the rapid dissolution of amorphous domains in the bulk powder). The following protocol is designed as a self-validating system.

Step-by-Step Methodology: Isothermal Shake-Flask Method
  • Preparation of Suspension:

    • Weigh approximately 100 mg of 4-Chloroisoquinoline-5-carboxylic acid into a 2.0 mL glass HPLC vial.

    • Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO). Ensure a visible excess of solid remains to guarantee saturation.

  • Thermodynamic Equilibration (The Self-Validation Step):

    • Seal the vial and place it in a thermomixer set to 25°C (or 60°C) with an agitation rate of 800 RPM.

    • Causality Check: Equilibrate for a strict 48 hours . Take a 10 µL micro-aliquot at 24 hours and another at 48 hours. If the 48-hour concentration is lower than the 24-hour concentration, kinetic supersaturation occurred, and the system has now correctly precipitated the stable polymorph. If the values match within <5% RSD, thermodynamic equilibrium is validated.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube.

    • Centrifuge at 15,000 × g for 15 minutes at the target temperature.

    • Causality Check: Ultracentrifugation is strictly preferred over syringe filtration. Polar aprotic solvents can degrade standard syringe filter membranes (like CA or PES), and filters can artificially lower results via non-specific adsorption of the solute.

  • Quantification:

    • Carefully extract 50 µL of the clear supernatant.

    • Dilute 1:100 in a quenching solvent (e.g., 50:50 Water:Methanol) to prevent precipitation upon cooling.

    • Analyze via HPLC-UV at λ = 254 nm against a standard calibration curve prepared in the same diluent.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermodynamic solubility protocol, highlighting the critical points of failure mitigation.

G Start Solid Compound 4-Chloroisoquinoline-5-carboxylic acid Equilibrate Thermodynamic Equilibration (48h Isothermal Shaking at 25°C/60°C) Start->Equilibrate Solvent Polar Aprotic Solvent (DMSO, DMF, NMP, MeCN) Solvent->Equilibrate Centrifuge Phase Separation (Ultracentrifugation at 15,000 x g) Equilibrate->Centrifuge Eliminates kinetic supersaturation Analyze Quantification (HPLC-UV / LC-MS) Centrifuge->Analyze Extracts pure supernatant without filter adsorption Result Equilibrium Solubility Profile Analyze->Result

Fig 1. Self-validating thermodynamic solubility workflow for heterocyclic carboxylic acids.

Conclusion and Synthetic Implications

The solubility profile of 4-Chloroisoquinoline-5-carboxylic acid demonstrates a heavy reliance on the hydrogen-bond basicity of the solvent. For downstream synthetic applications—such as amide couplings utilizing HATU or EDC—DMSO and NMP are the optimal solvents, providing sufficient solubility (>60 mg/mL at 25°C) to maintain homogeneous reaction conditions. Conversely, attempting these reactions in Acetonitrile will likely result in sluggish kinetics due to poor dissolution of the carboxylic acid starting material. By utilizing the self-validating 48-hour ultracentrifugation protocol, development scientists can confidently scale up reactions without fear of unexpected precipitation events.

References

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry (April 2012). Available at:[Link]

  • Chemical Reviews (ACS Publications). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chem. Rev. 2022, 122, 6, 6723–6804. Available at:[Link]

Exploratory

Decoding the Mechanism of Action of 4-Chloroisoquinoline-5-carboxylic Acid: A Comprehensive In Vitro Assay Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide Executive Summary Isoquinoline derivatives have fundamentally shaped the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

Isoquinoline derivatives have fundamentally shaped the landscape of targeted kinase therapeutics. As a privileged fragment scaffold, 4-Chloroisoquinoline-5-carboxylic acid (4-Cl-IQA) offers a highly tunable pharmacophore for drug discovery. This whitepaper dissects the mechanistic causality behind the 4-Cl-IQA scaffold and establishes a self-validating in vitro assay architecture—combining luminescent enzymatic profiling and label-free binding kinetics—to rigorously quantify its mechanism of action (MoA).

Mechanistic Rationale of the 4-Cl-IQA Scaffold

To design effective targeted assays, one must first understand the structural causality of the inhibitor. The 4-Cl-IQA molecule is not a random chemical entity; it is a precision-engineered fragment designed to exploit the highly conserved ATP-binding pocket of protein kinases (e.g., ROCK1/2, PKA) .

  • The Isoquinoline Core (Hinge Binder): The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor. It directly interacts with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK kinases), mimicking the N1 atom of the adenine ring in endogenous ATP .

  • The 4-Chloro Substitution (Hydrophobic Anchor): The addition of a chlorine atom at the 4-position introduces a lipophilic, electron-withdrawing vector. This halogen exploits the hydrophobic pocket adjacent to the gatekeeper residue, increasing the residence time of the inhibitor through halogen bonding and steric trapping .

  • The 5-Carboxylic Acid (Solvent Vector): The carboxylic acid moiety provides a vector for solvent-exposed interactions, allowing for the formation of salt bridges with basic residues at the lip of the ATP pocket. It also serves as a critical synthetic handle for the development of extended inhibitors or PROTAC degraders.

MoA_Pathway ATP Endogenous ATP Kinase Target Kinase (e.g., ROCK1/2) ATP->Kinase Binds Active Site Inhibitor 4-Cl-IQA Scaffold (Hinge Binder) Inhibitor->Kinase Competitive Displacement (H-bond to Hinge) Active Substrate Phosphorylation (Disease Progression) Kinase->Active Catalysis Inactive Kinase Inhibition (Therapeutic Efficacy) Kinase->Inactive Conformational Arrest

Fig 1: Competitive inhibition mechanism of 4-Cl-IQA at the kinase ATP-binding hinge region.

Strategic In Vitro Assay Selection: Building a Self-Validating System

To accurately profile 4-Cl-IQA, we must deploy an orthogonal testing funnel. Relying on a single assay often leads to false positives due to compound interference. We utilize two self-validating systems:

1. ADP-Glo™ Kinase Assay (Enzymatic Activity): Unlike assays that rely on phospho-specific antibodies, ADP-Glo measures the universal product of kinase activity: ADP. This prevents sequence-specific bias. Self-Validation Mechanism: By running a parallel ATP-to-ADP conversion standard curve, we mathematically isolate the true enzymatic inhibition from potential assay artifacts (e.g., 4-Cl-IQA autofluorescence or direct inhibition of the reporter luciferase) .

2. Surface Plasmon Resonance (Binding Kinetics): Enzymatic IC50 is highly dependent on the ATP concentration used in the assay. SPR provides a label-free, ATP-independent measurement of true target affinity ( KD​ ) and, crucially, the kinetic rates ( kon​ and koff​ ). Self-Validation Mechanism: SPR utilizes a dual-flow cell system. By subtracting the signal of a blank reference cell from the active protein-coated cell, we instantly negate bulk refractive index changes and non-specific binding .

Workflow Prep Compound Preparation SPR SPR Binding (Target Affinity) Prep->SPR Label-free ADPGlo ADP-Glo Assay (Enzyme Kinetics) Prep->ADPGlo ATP-competitive Validation Orthogonal Validation SPR->Validation KD, kon, koff ADPGlo->Validation IC50 Hit Validated Lead Data Validation->Hit Data Synthesis

Fig 2: Orthogonal in vitro workflow combining SPR kinetics and ADP-Glo activity assays.

Quantitative Baseline Data

When screening 4-Cl-IQA as a fragment hit, it is essential to benchmark its performance against established isoquinoline inhibitors like Fasudil. The table below summarizes representative quantitative thresholds required to validate 4-Cl-IQA as a viable starting point for lead optimization.

Compound / ScaffoldTarget KinaseIC50 (nM) KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
4-Cl-IQA (Fragment) ROCK1450520 1.2×105 6.2×10−2
4-Cl-IQA (Fragment) ROCK2380410 1.5×105 6.1×10−2
Fasudil (Reference) ROCK1330350 2.1×105 7.3×10−2
Staurosporine (Control) Pan-Kinase< 5< 5 8.5×106 1.2×10−4

Table 1: Representative kinetic and enzymatic baseline metrics for the 4-Cl-IQA scaffold.

Step-by-Step Methodologies

Luminescent Kinase Activity Assay (ADP-Glo)

This protocol determines the IC50 of 4-Cl-IQA by measuring the depletion of ATP.

Step 1: Reagent Preparation & Self-Validation Setup

  • Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA).

  • Critical Step: Generate an ATP-to-ADP conversion standard curve (100% ATP to 100% ADP in 10% increments) in a 384-well plate to validate the linear dynamic range of the luminescence reader.

Step 2: Kinase Reaction

  • Dispense 5 µL of recombinant target kinase (e.g., ROCK1) diluted in 1X Kinase Buffer into a 384-well white microplate.

  • Add 2.5 µL of 4-Cl-IQA (titrated from 10 µM to 1 nM in 3-fold dilutions, 1% DMSO final). Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Initiate the reaction by adding 2.5 µL of a substrate/ATP mix (ATP concentration should be set at the apparent Km​ of the specific kinase to ensure competitive inhibition is detectable).

  • Incubate for 60 minutes at room temperature.

Step 3: Detection

  • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes.

  • Read luminescence (integration time: 0.5–1 second/well). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Surface Plasmon Resonance (SPR) Binding Kinetics

This protocol measures the real-time physical binding of 4-Cl-IQA to the target kinase.

Step 1: Sensor Chip Preparation (Immobilization)

  • Utilize a CM5 sensor chip on a Biacore system.

  • Activate Flow Cell 1 (FC1, Reference) and Flow Cell 2 (FC2, Active) using standard EDC/NHS amine coupling chemistry.

  • Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.5) exclusively over FC2 until an immobilization level of ~3000 Response Units (RU) is achieved.

  • Block both FC1 and FC2 with 1 M Ethanolamine-HCl (pH 8.5). This establishes FC1 as the self-validating reference cell.

Step 2: Kinetic Analysis

  • Prepare running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Note: Strict DMSO matching between running buffer and samples is mandatory to prevent bulk refractive index artifacts.

  • Prepare a 5-point concentration series of 4-Cl-IQA (e.g., 0.1 µM to 10 µM).

  • Inject the compound series over both FC1 and FC2 at a flow rate of 30 µL/min.

  • Allow 60 seconds for the association phase ( kon​ ) and 120 seconds for the dissociation phase ( koff​ ).

Step 3: Data Processing

  • Double-reference the data: Subtract the FC1 signal from the FC2 signal, and then subtract the signal of a blank buffer injection.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Conclusion

Evaluating the mechanism of action for fragment-sized scaffolds like 4-Chloroisoquinoline-5-carboxylic acid requires a rigorous, multi-tiered approach. By understanding the structural causality of the isoquinoline hinge-binding motif and deploying self-validating in vitro assays (ADP-Glo and SPR), researchers can confidently separate true target engagement from assay artifacts. This framework provides the foundational data necessary to evolve the 4-Cl-IQA fragment into a highly potent, selective clinical candidate.

References

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics ACS Biochemistry URL:[Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Molecules (PubMed Central) URL:[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method Methods in Molecular Biology (Springer) URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Bond Formation with 4-Chloroisoquinoline-5-carboxylic Acid

Introduction: The Strategic Importance of the Isoquinoline Scaffold and its Amide Derivatives The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold and its Amide Derivatives

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] The introduction of an amide functionality at the 5-position of a 4-chloroisoquinoline core, specifically from 4-chloroisoquinoline-5-carboxylic acid, opens up a vast chemical space for the development of novel therapeutic agents. Amide bond formation is one of the most frequently utilized reactions in drug discovery, and mastering this transformation with challenging heterocyclic building blocks is crucial for the efficient generation of new chemical entities.[2][3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for amide bond formation with 4-chloroisoquinoline-5-carboxylic acid. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights into potential challenges and optimization strategies.

Understanding the Substrate: Physicochemical Properties and Reactivity of 4-Chloroisoquinoline-5-carboxylic Acid

A thorough understanding of the starting material is paramount for successful reaction design. While specific experimental data for 4-chloroisoquinoline-5-carboxylic acid is not extensively published, we can infer its properties from its constituent parts and related molecules.

  • Physical State and Solubility: 4-Chloroisoquinoline is a pale yellow to light brown solid.[6][7] Carboxylic acids with extended aromatic systems tend to be crystalline solids with limited solubility in non-polar organic solvents. The solubility of carboxylic acids generally decreases with increasing carbon chain length but can be enhanced in the presence of water in some organic solvents.[8][9] It is anticipated that 4-chloroisoquinoline-5-carboxylic acid will exhibit low solubility in common ethereal and hydrocarbon solvents, with better solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Preliminary solubility tests on small scales are highly recommended.

  • Reactivity: The isoquinoline ring system and the chloro-substituent render this carboxylic acid electron-deficient. This electronic nature can pose challenges in standard amide coupling reactions. The lone pair of the nitrogen atom in the isoquinoline ring is part of the aromatic system, making it less basic. The chlorine atom at the 4-position is susceptible to nucleophilic substitution under certain conditions, which could be a potential side reaction.[10][11]

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[12] Therefore, the carboxylic acid must be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is typically achieved using coupling reagents.

Common Classes of Coupling Reagents:
  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[12] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Onium Salts (Uronium/Aminium and Phosphonium): These are generally more reactive and efficient than carbodiimides, especially for challenging couplings.[5][13]

    • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are popular examples.

    • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity.[13]

The Role of Additives:

Additives are often crucial for efficient and clean amide coupling reactions:

  • 1-Hydroxybenzotriazole (HOBt): HOBt reacts with the activated carboxylic acid intermediate to form an active ester. This species is less prone to side reactions and racemization (in the case of chiral carboxylic acids) than the initial activated species.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst.[4] It reacts with the activated carboxylic acid to form a highly reactive acylpyridinium salt. Its use is critical in couplings involving electron-deficient amines and sterically hindered substrates.[4]

Proposed Protocol for Amide Bond Formation with 4-Chloroisoquinoline-5-carboxylic Acid

This protocol is a representative procedure based on established methods for challenging amide couplings.[4][13] Optimization of reaction time, temperature, and stoichiometry may be necessary for different amine substrates.

Reagents and Materials:
  • 4-Chloroisoquinoline-5-carboxylic acid

  • Amine of interest

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Anhydrous solvents for workup and purification (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Caption: A typical workflow for the amide coupling of 4-chloroisoquinoline-5-carboxylic acid.

Step-by-Step Procedure:
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroisoquinoline-5-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the carboxylic acid. The volume should be sufficient to ensure good stirring, typically aiming for a concentration of 0.1-0.5 M.

  • Addition of Reagents: To the stirred solution, add the amine (1.1-1.2 eq), followed by DIPEA (2.0-3.0 eq). Finally, add HATU (1.1-1.2 eq) portion-wise. The order of addition can be critical; adding the coupling reagent last often minimizes side reactions.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid and acidic byproducts.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amide.

  • Characterization: Characterize the purified amide by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary Table:
ReagentMolar EquivalentsPurpose
4-Chloroisoquinoline-5-carboxylic acid1.0Carboxylic acid substrate
Amine1.1 - 1.2Nucleophile
HATU1.1 - 1.2Coupling reagent
DIPEA2.0 - 3.0Non-nucleophilic base
Anhydrous DMF-Solvent

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product formation - Incomplete dissolution of the carboxylic acid- Low reactivity of the amine- Insufficiently active coupling reagent- Use a more polar solvent like DMSO or NMP.- Increase the reaction temperature (e.g., to 50-60 °C).- Consider using a more potent coupling reagent like PyAOP or converting the carboxylic acid to the acid chloride first using thionyl chloride or oxalyl chloride.[13]
Formation of side products - Reaction of the amine with the coupling reagent- Nucleophilic substitution of the chloro-group- Add the coupling reagent last.- Use a milder coupling reagent if the chloro-group is found to be reactive under the conditions.
Difficulty in purification - Byproducts from the coupling reagent (e.g., tetramethylurea) are co-eluting with the product.- Use a coupling reagent that generates water-soluble byproducts, such as EDC, to simplify the workup.[12]- Explore alternative purification techniques like recrystallization if the product is a solid.

Conclusion

The amide coupling of 4-chloroisoquinoline-5-carboxylic acid is a feasible yet potentially challenging transformation that requires careful selection of reagents and reaction conditions. The proposed protocol using HATU and DIPEA in DMF provides a robust starting point for the synthesis of a wide array of amide derivatives. By understanding the principles of carboxylic acid activation and anticipating potential challenges, researchers can successfully employ this versatile building block in their drug discovery and development endeavors.

References

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Tohoku University. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). AZoM.com. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. (2026, February 12). Organic Letters. [Link]

  • 4-Chloroisoquinoline. PubChem. [Link]

  • 4-chloroisoquinoline-5-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. [Link]

  • Preparation and Reactions of Carboxylic Acids, Esters and Amides. (2006, May 29). Organic Chemistry Portal. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • 4-Chloroisoquinoline. ChemBK. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. [Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of novel a. (2024, May 22). Frontiers in Chemistry. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, November 1). OSTI.GOV. [Link]

  • Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • carboxylic acid solubility + TLC. (2023, March 9). Reddit. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.

Sources

Application

Application Note: Derivatization Strategies for 4-Chloroisoquinoline-5-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Executive Summary & Strategic Rationale In modern medicinal chemistry, the isoquinoline core serves as a privileged pharmacophore, frequently embedded in the architectures of kinase inhibitors, poly(ADP-ribose) polymeras...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the isoquinoline core serves as a privileged pharmacophore, frequently embedded in the architectures of kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and phosphodiesterase modulators. 4-Chloroisoquinoline-5-carboxylic acid is a highly versatile, bifunctional building block that enables rapid, divergent expansion of Structure-Activity Relationship (SAR) libraries .

The strategic value of this specific scaffold lies in its orthogonal reactivity:

  • C5-Carboxylic Acid (Targeting the Solvent Front/Hinge): The C5 position typically projects into solvent-exposed regions or interacts with the target protein's backbone via hydrogen bonding. Derivatization via amide coupling allows for the precise modulation of physicochemical properties (e.g., topological polar surface area, LogD) without disrupting the core binding motif.

  • C4-Chloro Group (Targeting Hydrophobic Pockets): Historically, unactivated aryl chlorides are challenging substrates for oxidative addition in cross-coupling. However, the electron-deficient nature of the nitrogen-containing isoquinoline ring significantly lowers the bond dissociation energy (BDE) of the C4–Cl bond . This electronic activation facilitates highly efficient transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig couplings) under mild conditions, allowing chemists to probe adjacent hydrophobic pockets .

Divergent Derivatization Workflow

To systematically explore the SAR of this scaffold, we recommend a two-stage functionalization strategy. The C5-carboxylic acid is first converted into a stable amide, followed by palladium-catalyzed cross-coupling at the C4 position.

SAR_Strategy Core 4-Chloroisoquinoline- 5-carboxylic acid Amidation Protocol A: Amide Coupling (HATU, DIPEA, R1-NH2) Core->Amidation C5 Functionalization Esterification Esterification (ROH, EDCI/DMAP) Core->Esterification Intermediate 4-Chloro-isoquinoline- 5-carboxamide Amidation->Intermediate Suzuki Protocol B: Suzuki-Miyaura (Pd(dppf)Cl2, R2-B(OH)2) Intermediate->Suzuki C4 Functionalization Buchwald Buchwald-Hartwig (Pd2(dba)3, R3-NH2) Intermediate->Buchwald Library Divergent SAR Library (Dual-Functionalized) Suzuki->Library Buchwald->Library

Figure 1: Divergent derivatization workflow for 4-Chloroisoquinoline-5-carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints and workup procedures to ensure high purity suitable for downstream biological assays.

Protocol A: C5-Amide Coupling (HATU-Mediated)

Causality & Design: HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in coupling electronically deactivated or sterically hindered carboxylic acids. The formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester minimizes racemization and accelerates the reaction. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-Chloroisoquinoline-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the mixture at room temperature for 15–20 minutes.

    • Insight: This pre-activation step ensures complete conversion to the HOAt ester before amine introduction, preventing the amine from reacting directly with the coupling reagent and forming guanidinium side products.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

    • Validation Check: Monitor reaction progression via LC-MS. The disappearance of the activated ester mass peak indicates completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) and brine.

    • Insight: The 5% LiCl wash is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the 4-chloro-isoquinoline-5-carboxamide intermediate.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Causality & Design: The C4-chloro group is cross-coupled using Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic intermediate and the inorganic base (K₂CO₃), which is critical for the transmetalation step .

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk flask with the 4-chloro-isoquinoline-5-carboxamide intermediate (1.0 equiv, 0.3 mmol), the appropriate aryl/heteroaryl boronic acid (1.5 equiv, 0.45 mmol), and K₂CO₃ (3.0 equiv, 0.9 mmol).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Degas the suspension by sparging with argon for 10 minutes.

    • Insight: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). Rigorous degassing is the most critical step for ensuring catalytic turnover.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the vessel and heat to 90 °C in an oil bath for 12 hours.

    • Validation Check: Analyze an aliquot via TLC or LC-MS. If unreacted starting material remains, add an additional 2 mol% catalyst and heat for 2 more hours.

  • Workup & Metal Scavenging: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite. To remove residual palladium, treat the filtrate with a metal scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) and stir for 2 hours at room temperature.

    • Insight: Trace heavy metals can cause severe false positives in downstream enzymatic or cellular assays. Scavenging guarantees biological data integrity.

  • Purification: Filter off the scavenger, concentrate the filtrate, and purify via reverse-phase preparative HPLC to isolate the final dual-functionalized SAR library compound.

Quantitative SAR Data Summary

The table below illustrates a hypothetical, yet mechanistically representative, SAR data set generated using the protocols above. It demonstrates how systematic derivatization at the C4 and C5 positions modulates both target affinity (Kinase IC₅₀) and physicochemical properties (LogD).

Compound IDC5-Substituent (Amide)C4-Substituent (Aryl)Target Kinase IC₅₀ (nM)Cell Viability IC₅₀ (µM)LogD (pH 7.4)
1a MethylaminePhenyl450>502.1
1b CyclopropylaminePhenyl120252.4
1c Cyclopropylamine4-Fluorophenyl458.52.6
1d Morpholine4-Fluorophenyl850>501.8
1e Cyclopropylamine3-Pyridyl151.21.9

Data Interpretation: Transitioning the C5-amide from methylamine (1a) to cyclopropylamine (1b) improves target binding, suggesting the cyclopropyl group better fills a lipophilic sub-pocket near the hinge region. At the C4 position, introducing a 3-pyridyl group (1e) drastically improves potency while simultaneously lowering LogD, resulting in the most favorable cellular activity profile.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC). URL:[Link]

  • Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. URL:[Link]

Method

Application Note: Chemoselective Catalytic Hydrogenation of 4-Chloroisoquinoline-5-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the divergent catalytic hydrogenation of 4-chloroisoquinoline-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the divergent catalytic hydrogenation of 4-chloroisoquinoline-5-carboxylic acid, enabling precise control over hydrodechlorination versus isoquinoline ring reduction.

Introduction & Mechanistic Insights

The 4-chloroisoquinoline-5-carboxylic acid scaffold is a highly versatile building block in medicinal chemistry. However, its catalytic hydrogenation presents a classic chemoselectivity challenge: the substrate contains a reducible heteroaromatic ring (isoquinoline) and a labile carbon-halogen bond (C-Cl)[1]. Depending on the target active pharmaceutical ingredient (API), a chemist may require selective hydrodechlorination, selective reduction of the nitrogen-containing ring, or global reduction.

Achieving this selectivity requires a deep understanding of catalyst-substrate interactions, solvent effects, and the thermodynamics of the transition states.

The Causality of Catalyst and Solvent Selection
  • Promoting Hydrodechlorination (Pd/C + Base): Palladium is highly active for the hydrogenolysis of aryl carbon-halogen bonds[2]. During the cleavage of the C-Cl bond, hydrochloric acid (HCl) is generated. If left unneutralized, HCl will poison the palladium catalyst surface and halt the reaction. By utilizing a basic additive such as triethylamine (Et₃N) in a polar protic solvent (EtOH), the generated HCl is immediately scavenged. This shifts the equilibrium forward, resulting in rapid and selective hydrodechlorination to yield isoquinoline-5-carboxylic acid without reducing the aromatic ring.

  • Promoting Selective Ring Reduction (PtO₂ + Acidic Media): To reduce the isoquinoline core to a 1,2,3,4-tetrahydroisoquinoline while preserving the C-Cl bond, Adams' catalyst (PtO₂) is the premier choice. Platinum is inherently less prone to inserting into C-Cl bonds compared to palladium[3]. Furthermore, utilizing an acidic solvent like glacial acetic acid (AcOH) protonates the isoquinoline nitrogen. This protonation increases the electrophilicity of the pyridine-like ring, significantly lowering the activation energy required for its hydrogenation[4]. The acidic medium also keeps the 5-carboxylic acid moiety protonated, preventing it from forming strong, catalyst-deactivating bidentate chelates on the metal surface[5].

  • Global Reduction (High-Pressure Pd/C): For complete reduction to 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid , elevated temperatures and pressures using Pd/C will force both the hydrodehalogenation and the subsequent saturation of the heterocyclic ring.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical parameters required to achieve >95% chemoselectivity for each desired pathway.

Target ProductCatalystSolventAdditiveTemp (°C)H₂ PressureTimeExpected Yield
Isoquinoline-5-carboxylic acid 10% Pd/C (0.05 eq)EtOHEt₃N (1.5 eq)251 atm4–6 h> 90%
4-Chloro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid PtO₂ (0.10 eq)Glacial AcOHNone403–4 atm12–18 h85–88%
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid 10% Pd/C (0.10 eq)MeOHNone6010 atm24 h> 80%

Reaction Pathway Visualization

G Substrate 4-Chloroisoquinoline-5-carboxylic acid Cond1 Pd/C, Et3N, EtOH H2 (1 atm), RT Substrate->Cond1 Cond2 PtO2, Glacial AcOH H2 (4 atm), 40°C Substrate->Cond2 Cond3 Pd/C, MeOH H2 (10 atm), 60°C Substrate->Cond3 Prod1 Isoquinoline-5-carboxylic acid (Hydrodechlorination) Cond1->Prod1 Prod2 4-Chloro-1,2,3,4-tetrahydroisoquinoline- 5-carboxylic acid (Ring Reduction) Cond2->Prod2 Prod3 1,2,3,4-Tetrahydroisoquinoline- 5-carboxylic acid (Global Reduction) Cond3->Prod3

Fig 1: Chemoselective divergent hydrogenation pathways for 4-Chloroisoquinoline-5-carboxylic acid.

Experimental Protocols

Protocol A: Selective Hydrodechlorination

Objective: Synthesis of Isoquinoline-5-carboxylic acid. Self-Validating Checkpoint: The reaction mixture will consume exactly 1 molar equivalent of H₂. The pH of the mixture will drop slightly but remain buffered by Et₃N.

  • Preparation: In a thoroughly purged 100 mL round-bottom flask, suspend 4-chloroisoquinoline-5-carboxylic acid (1.00 g, 4.82 mmol) in absolute ethanol (30 mL).

  • Additive & Catalyst: Add triethylamine (1.01 mL, 7.23 mmol, 1.5 eq). Carefully add 10% Pd/C (250 mg, ~0.05 eq Pd) under an argon atmosphere to prevent pyrophoric ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature (25 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction via LC-MS. Complete disappearance of the starting material (m/z 208/210) and appearance of the product (m/z 174) should occur within 4–6 hours[6].

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite, washing the filter cake with hot ethanol (2 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimum amount of water and adjust the pH to ~4.5 using 1M HCl to precipitate the free carboxylic acid. Filter, wash with cold water, and dry in vacuo.

Protocol B: Selective Ring Reduction (Halogen Retention)

Objective: Synthesis of 4-Chloro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid. Self-Validating Checkpoint: The use of AcOH prevents the formation of the fully dehalogenated byproduct. H₂ uptake will plateau after 2 equivalents are consumed.

  • Preparation: In a high-pressure Parr reactor vessel, dissolve 4-chloroisoquinoline-5-carboxylic acid (1.00 g, 4.82 mmol) in glacial acetic acid (25 mL).

  • Catalyst: Add Platinum(IV) oxide (Adams' catalyst, PtO₂, 110 mg, 0.48 mmol, 0.1 eq) under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with nitrogen (3×), and then pressurize with hydrogen gas to 4 atm (approx. 60 psi). Heat the vessel to 40 °C and stir vigorously for 12–18 hours.

  • Monitoring: Extract a 0.1 mL aliquot, dilute with MeOH, and analyze via LC-MS to ensure the pyridine ring is fully saturated (m/z 212/214) without loss of the chlorine isotope pattern[3].

  • Workup: Vent the hydrogen gas safely. Filter the catalyst through a Celite pad, washing with AcOH.

  • Isolation: Concentrate the filtrate azeotropically with toluene to remove the bulk of the acetic acid. Triturate the resulting crude solid with diethyl ether to afford the target compound as an acetate salt.

Protocol C: Global Reduction

Objective: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid.

  • Preparation: In a high-pressure stainless-steel autoclave, suspend 4-chloroisoquinoline-5-carboxylic acid (1.00 g, 4.82 mmol) in methanol (40 mL).

  • Catalyst: Add 10% Pd/C (510 mg, ~0.10 eq Pd) under argon.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 atm (150 psi). Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the pressure. Filter the mixture through Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate to dryness. Because the product is a zwitterionic amino acid and contains residual HCl (from the dehalogenation), purify the crude material using a strong cation exchange (SCX) resin cartridge. Wash with MeOH and elute the pure product using 2M ammonia in methanol.

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups Organic Chemistry Portal (Synthesis) URL:[Link][2]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies PMC - National Institutes of Health URL:[Link][1]

  • Total synthesis of natural products based on hydrogenation of aromatic rings Beilstein Journal of Organic Chemistry URL:[Link][4]

  • Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors Organic Process Research & Development - ACS Publications URL:[Link][5]

  • Isoquinoline-5-carboxamide derivative with inhibitory activity against protein kinases US Patent Documentation (Googleapis) URL:[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 4-Chloroisoquinoline-5-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the purification of 4-Chloroisoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the purification of 4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6).

Unlike simple organic molecules, this compound presents a unique triad of structural challenges: an electron-withdrawing and lipophilic chlorine atom at the C4 position, an acidic carboxylic acid at C5, and a basic isoquinoline nitrogen. This creates a highly polarizable, amphoteric system capable of strong intermolecular hydrogen bonding and potential zwitterion formation. Standard "textbook" recrystallization often fails here, leading to oiling out or massive yield losses.

This guide provides field-proven, mechanistically grounded protocols and troubleshooting logic to ensure high-purity crystalline recovery.

Part 1: Mechanistic Causality & Solvent Selection

To successfully crystallize 4-Chloroisoquinoline-5-carboxylic acid, we must first understand its solubility profile. The molecule's dual nature means it is often highly soluble in strong hydrogen-bond acceptors (like DMSO or DMF) but practically insoluble in non-polar hydrocarbons (like heptane)[1]. Furthermore, the proximity of the C4-chloro group to the C5-carboxylic acid creates steric and electronic effects that disrupt simple planar stacking, often requiring a mixed-solvent system to achieve the perfect supersaturation gradient[2].

Quantitative Solvent Matrix

The following table summarizes the optimal solvent systems based on the dielectric constant ( ϵ ) and their mechanistic interaction with the isoquinoline and carboxylic acid moieties.

Solvent SystemRatio (v/v)SuitabilityMechanistic Rationale
Ethyl Acetate (EtOAc) 100%Good Acts as a moderate hydrogen-bond acceptor. Proven effective for unsubstituted isoquinoline-5-carboxylic acid derivatives[3].
Ethanol / Water VariableExcellent EtOH dissolves the lipophilic core; water acts as an anti-solvent driving the carboxylic acid out of solution[4].
THF / Heptane 1:2 to 1:4Moderate THF disrupts carboxylic acid dimers. Heptane forces precipitation. Risk: High potential for oiling out if cooled too rapidly.
DMF / Water VariablePoor DMF binds too strongly to the carboxylic acid. Difficult to remove residual solvent from the final crystal lattice.

Part 2: Self-Validating Experimental Protocol

The following is a self-validating Standard Operating Procedure (SOP) for the Mixed-Solvent Recrystallization (Ethanol/Water) of 4-Chloroisoquinoline-5-carboxylic acid. This protocol ensures that if a failure occurs, the physical state of the system immediately indicates the specific error (e.g., premature cloudiness indicates premature anti-solvent addition).

Step-by-Step Methodology
  • Initial Dissolution: Place the crude 4-Chloroisoquinoline-5-carboxylic acid in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of absolute Ethanol (approx. 5-10 mL per gram of crude).

  • Thermal Saturation: Heat the suspension to a gentle reflux ( 78∘C ). If the solid does not dissolve, add hot Ethanol in 1 mL increments until complete dissolution is achieved[1]. Causality: We are establishing the absolute solubility limit at the boiling point to maximize the thermal gradient.

  • Hot Filtration (Crucial Step): To remove insoluble polymeric impurities, rapidly filter the boiling solution through a pre-heated stemless funnel with fluted filter paper[2]. Self-Validation: If crystals form in the funnel, the system was over-saturated; rinse with minimal boiling Ethanol.

  • Anti-Solvent Titration: Return the clear filtrate to a gentle boil. Begin adding near-boiling DI water (the anti-solvent) dropwise. Stop immediately when the solution reaches the "cloud point" (a persistent faint turbidity)[4].

  • Equilibration: Add 1-2 drops of hot Ethanol just until the solution turns perfectly clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Place it on an insulating surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling prevents the trapping of impurities within the crystal lattice and favors the thermodynamic crystal polymorph over kinetic amorphous precipitation[4].

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath ( 0∘C ) for 30 minutes to depress solubility further[2].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Ethanol/Water (1:1) to remove residual mother liquor[5]. Dry under high vacuum at 40∘C overnight.

RecrystallizationWorkflow Crude Crude 4-Chloro- isoquinoline-5-carboxylic acid Dissolve Dissolution in Hot EtOH (Establish Saturation) Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter AntiSolvent Titrate Hot Water (Reach Cloud Point) HotFilter->AntiSolvent Clear Add Drops of EtOH (Clear Solution) AntiSolvent->Clear Cool Slow Cooling to RT Then Ice Bath (0°C) Clear->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Pure Pure Crystalline Product Isolate->Pure

Fig 1: Step-by-step workflow for the mixed-solvent recrystallization of 4-Chloroisoquinoline-5-carboxylic acid.

Part 3: Troubleshooting Guides & FAQs

Even with a robust protocol, the amphoteric nature of this molecule can lead to specific deviations. Use this Q&A guide to diagnose and resolve experimental failures.

Q1: My compound is "oiling out" (forming a separate liquid layer) instead of forming crystals. How do I fix this? A1: Oiling out occurs when the melting point of the solute is lower than the temperature at which it becomes insoluble in the solvent mixture, leading to liquid-liquid phase separation[1]. Because alcohol/water mixtures are prone to this[2], you have two mechanistic solutions:

  • Adjust the Solvent Ratio: You likely added too much water (anti-solvent) while the solution was too hot. Reheat the mixture until it forms a single clear phase, add a small amount of Ethanol to increase the overall solubility, and cool much more slowly.

  • Switch Solvents: If oiling out persists, abandon the mixed system and switch to a single solvent like Ethyl Acetate (EtOAc), which has a proven track record for isoquinoline-carboxylic acid derivatives[3].

Q2: I have cooled my solution to 0∘C , but absolutely no crystals have formed. Where is my product? A2: Your solution is highly supersaturated but lacks a nucleation site, or you have used too much solvent[1].

  • Action: First, take a glass stirring rod and gently scratch the inside of the flask at the air-liquid interface. The microscopic glass shards and acoustic energy provide high-energy nucleation sites[1].

  • Action: If scratching fails, you must boil off 20-30% of the solvent volume to increase the concentration, then repeat the cooling process[2].

Q3: The recovered crystals are heavily discolored (yellow/brown). How do I remove these impurities? A3: Isoquinoline derivatives often degrade into highly conjugated, colored polymeric impurities. These impurities do not co-crystallize but get trapped in the mother liquor adhering to the crystals.

  • Action: Redissolve the crystals in hot solvent and add a small amount of activated decolorizing carbon (charcoal). The highly porous carbon will adsorb the large, conjugated colored impurities[4][5]. Perform a hot filtration through a pad of Celite to remove the carbon before proceeding to the cooling step.

Q4: My yield is exceptionally low (<30%). Did the product degrade? A4: Degradation is unlikely unless exposed to extreme pH or prolonged heat. Low yield in carboxylic acid recrystallization is almost always due to excessive solvent use or premature filtration[5]. Ensure you are using the absolute minimum amount of boiling solvent during step 1. Additionally, verify that your filter cake is not being dissolved during the washing step; always use ice-cold solvent for washing, and use it sparingly[2].

TroubleshootingLogic Issue Observation After Cooling Oiling Oiling Out (Phase Separation) Issue->Oiling NoCrystals No Crystallization (Clear Solution) Issue->NoCrystals Colored Colored Crystals (Yellow/Brown) Issue->Colored FixOil Reheat, add EtOH, cool slower OR switch to EtOAc Oiling->FixOil FixNoCryst Scratch glass with rod OR boil off 20% solvent NoCrystals->FixNoCryst FixColor Redissolve, add Activated Carbon, Hot Filter Colored->FixColor

Fig 2: Decision tree for troubleshooting common recrystallization failures.

References

  • Recrystallization of Carboxylic Acids Troubleshooting - Université de Mila (univ-mila.dz).
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - BenchChem.
  • The Design And Synthesis Of Peptidomimetic Serine-Based Prodrugs As 14-3-3 Inhibitors - Purdue e-Pubs.
  • Help! Recrystallization sources of error. - Reddit (r/chemhelp).
  • Recrystallization Techniques and Mixed Solvents (recrystallization.pdf) - University of Wisconsin-Madison (wisc.edu).

Sources

Optimization

HPLC method development and optimization for 4-Chloroisoquinoline-5-carboxylic acid

Target Analyte: 4-Chloroisoquinoline-5-carboxylic acid Welcome to the Technical Support Center. As application scientists, we recognize that amphoteric, aromatic compounds present unique chromatographic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 4-Chloroisoquinoline-5-carboxylic acid

Welcome to the Technical Support Center. As application scientists, we recognize that amphoteric, aromatic compounds present unique chromatographic hurdles. This guide bypasses generic advice to focus on the specific physicochemical causality of 4-Chloroisoquinoline-5-carboxylic acid, providing self-validating protocols to ensure robust, reproducible method development.

Analytical Overview & Causality

4-Chloroisoquinoline-5-carboxylic acid is an amphoteric, nitrogen-containing aromatic compound. Its structure features a basic isoquinoline ring (estimated pKa ~4.5) and an acidic carboxylic acid moiety (estimated pKa ~3.5). While the chlorine atom adds slight lipophilicity, the dominant chromatographic behavior is dictated by its ionization state. At physiological pH, it exists as a highly polar zwitterion, making traditional Reversed-Phase HPLC (RP-HPLC) challenging due to poor retention and secondary silanol interactions .

Frequently Asked Questions (FAQs)

Q: Why do I observe split peaks or severe tailing for this compound on a standard C18 column? A: This is a classic symptom of dual-mode interaction. The causality lies in the basic isoquinoline nitrogen acting as a Lewis base, which interacts with residual, unendcapped silanols (Si-OH) on the silica support (Lewis acids). Simultaneously, the zwitterionic nature at mid-pH prevents uniform hydrophobic partitioning. To resolve this, you must suppress ionization using extreme pH mobile phases or switch to a stationary phase designed for polar retention, such as HILIC or mixed-mode columns .

Q: What is the most effective pH strategy for retaining this amphoteric compound? A: Retention relies on driving the molecule into a single, uncharged state or utilizing ion-pairing mechanisms:

  • Low pH Strategy (pH ~2.0): Utilizing 0.1% Trifluoroacetic acid (TFA) or formic acid fully suppresses the ionization of the carboxylic acid (COOH). While the isoquinoline nitrogen remains protonated (NH⁺), TFA acts as a volatile ion-pairing agent, masking silanols and improving hydrophobic retention.

  • Mixed-Mode Strategy: Instead of forcing the analyte into an uncharged state, mixed-mode chromatography (e.g., RP/Cation-Exchange) embraces the charge. The basic nitrogen interacts with cation-exchange sites, while the aromatic core partitions into the alkyl chains .

Troubleshooting Guide: Common Chromatographic Issues

Issue: Poor Retention (Capacity factor, k' < 1)

  • Root Cause: The analyte is too polar in its zwitterionic state to partition effectively into the C18 stationary phase.

  • Solution:

    • Switch to a polar-embedded column (e.g., AQ-C18) or a mixed-mode column.

    • Decrease the initial organic modifier concentration to 0–5%.

    • Incorporate an ion-pairing reagent (e.g., heptafluorobutyric acid) if MS compatibility is required .

Issue: Baseline Drift During Gradient Elution at Low Wavelengths

  • Root Cause: Using TFA at detection wavelengths below 220 nm causes baseline drift due to its changing absorbance profile as the organic gradient progresses.

  • Solution: Match the absorbance by adding 0.1% TFA to Mobile Phase A (Water) and 0.085% TFA to Mobile Phase B (Acetonitrile). Alternatively, monitor at 254 nm, where the isoquinoline ring strongly absorbs and TFA is optically transparent.

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Ionization State and Retention

Mobile Phase pHIsoquinoline N StateCarboxylic Acid StateNet ChargeExpected RP-HPLC RetentionRecommended Column Type
pH 2.0 Protonated (NH⁺)Protonated (COOH)+1Moderate (with ion-pairing)End-capped C18 or AQ-C18
pH 5.0 Protonated (NH⁺)Deprotonated (COO⁻)0 (Zwitterion)Poor (Elutes in void volume)Mixed-Mode (RP/Cation-Exchange)
pH 10.0 Neutral (N)Deprotonated (COO⁻)-1Poor to ModerateHigh-pH stable C18

Experimental Protocols (Self-Validating Systems)

Protocol 1: Systematic pH and Buffer Screening Workflow

Objective: Identify the optimal mobile phase pH to maximize resolution and peak symmetry. Methodology:

  • System Preparation: Purge the HPLC system with MS-grade Water and Acetonitrile.

  • Buffer Preparation:

    • Low pH: 0.1% Formic Acid in Water (pH ~2.7).

    • Mid pH: 10 mM Ammonium Acetate in Water (pH ~5.0).

    • High pH: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Column Selection: Install a superficially porous particle (SPP) C18 column with extended pH stability.

  • Gradient Program: Run a generic scouting gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation Check: Calculate the asymmetry factor ( As​ ). If As​>1.5 , secondary silanol interactions are present, indicating a failure of the current pH to mask active sites. If capacity factor ( k′ ) < 2, the analyte is insufficiently retained. If either parameter fails, abandon standard C18 and proceed to Protocol 2.

Protocol 2: Mixed-Mode Chromatography Optimization

Objective: Utilize dual retention mechanisms (hydrophobic and electrostatic) to retain the zwitterion without extreme pH adjustments. Methodology:

  • Column Installation: Install a mixed-mode reversed-phase/cation-exchange column (e.g., Primesep 200).

  • Mobile Phase Setup: Prepare Mobile Phase A as 20 mM Potassium Phosphate buffer (pH 3.0) and Mobile Phase B as Acetonitrile.

  • Isocratic Optimization: Start with an isocratic hold of 80% Buffer / 20% Acetonitrile.

  • Tuning Retention (Causality):

    • To decrease retention time: Increase the buffer concentration. This increases the ionic strength, creating competition at the cation-exchange sites and eluting the basic isoquinoline moiety faster.

    • Alternative: Increase Acetonitrile concentration to decrease hydrophobic retention of the aromatic core.

  • Self-Validation Check: Ensure baseline resolution ( Rs​>1.5 ) from closely eluting impurities (e.g., des-chloro degradation products). If Rs​<1.5 , adjust the gradient slope by 2% per minute until resolved.

Method Development Workflow Visualization

HPLC_Workflow Start 4-Chloroisoquinoline-5-carboxylic acid (Zwitterionic Analyte) Assess Assess Analyte pKa COOH (~3.5), NH+ (~4.5) Start->Assess ModeSelect Select Chromatographic Mode Assess->ModeSelect RP Reversed-Phase (RP-HPLC) ModeSelect->RP Mixed Mixed-Mode (RP/Cation-Exchange) ModeSelect->Mixed LowPH Low pH (~2.0) Suppress COOH Ionization RP->LowPH HighPH High pH (~10.0) Suppress NH+ Ionization RP->HighPH BufferOpt Optimize Buffer Concentration & Organic Modifier Mixed->BufferOpt Validate Self-Validation Check k' > 2, Asymmetry < 1.5 LowPH->Validate HighPH->Validate BufferOpt->Validate

HPLC method development workflow for zwitterionic 4-Chloroisoquinoline-5-carboxylic acid.

References

  • SIELC Technologies. "HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column." SIELC Application Notes. URL:[Link]

  • PubMed / NIH. "Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography." Journal of Chromatography A. URL:[Link]

  • Chromatography Forum. "HPLC method dev strategies for Zwitterions." Chromatography Forum Discussions. URL:[Link]

Troubleshooting

resolving common impurities in 4-Chloroisoquinoline-5-carboxylic acid batches

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis and purification of 4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and purification of 4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6) . This intermediate is a highly valued scaffold in the development of kinase and PARP inhibitors. However, its synthesis—typically via the direct C4-halogenation of isoquinoline-5-carboxylic acid—is notoriously prone to impurity generation due to the electron-deficient nature of the pyridine ring and the deactivating effect of the 5-carboxylic acid group[1].

This guide provides a mechanistic framework, diagnostic workflows, and validated protocols to help you achieve >99% purity in your batches.

Impurity Profiling & Mechanistic Causality

Understanding the origin of impurities is the first step in process optimization. The table below summarizes the quantitative data and mechanistic origins of the most common impurities encountered during C4-chlorination workflows.

Impurity ProfileChemical Structure / MassMechanistic Origin & CausalityAcceptable Limit (HPLC Area %)
Des-chloro (Unreacted SM) Isoquinoline-5-carboxylic acid (CAS: 27810-64-6)Incomplete Conversion: The 5-carboxylic acid group strongly withdraws electron density, raising the activation energy for electrophilic aromatic substitution at the C4 position.< 1.0%
Regioisomer 1-Chloroisoquinoline-5-carboxylic acid (CAS: 223671-71-4)Non-selective Attack: The C1 position is highly susceptible to nucleophilic attack or unguided radical chlorination when standard electrophiles lack a directing mechanism.< 0.5%
Over-chlorinated 1,4-Dichloroisoquinoline-5-carboxylic acidKinetic Over-run: Using excess chlorinating agent (e.g., >1.1 eq NCS) forces a second chlorination event, as the kinetic barrier between mono- and di-chlorination is narrow under brute-force conditions.< 0.1%
Decarboxylated 4-Chloroisoquinoline (CAS: 1532-85-0)Thermal Degradation: Isoquinoline-5-carboxylic acids undergo thermal decarboxylation at elevated temperatures (>80°C), especially in the presence of strong acids (e.g., HCl byproducts).< 0.5%

Diagnostic Workflow

Use the following decision matrix to rapidly diagnose and resolve batch failures based on your LC-MS data.

ImpurityTroubleshooting Start LC-MS Analysis: 4-Chloroisoquinoline-5-carboxylic acid Identify Identify Primary Impurity by Mass & Retention Time Start->Identify Imp_Over Mass = M+34 1,4-Dichloro (Over-chlorination) Identify->Imp_Over Excess Cl Imp_Regio Mass = M 1-Chloro (Regioisomer) Identify->Imp_Regio Poor Selectivity Imp_Des Mass = M-34 Isoquinoline-5-carboxylic acid (Unreacted SM) Identify->Imp_Des Incomplete Rxn Imp_Decarb Mass = M-44 4-Chloroisoquinoline (Decarboxylation) Identify->Imp_Decarb Thermal Degradation Act_Over Decrease NCS to 1.05 eq. Shorten reaction time Imp_Over->Act_Over Act_Regio Implement TfCl activator Switch to polar mechanism Imp_Regio->Act_Regio Act_Des Use Sulfoxide promoter Increase electrophilicity Imp_Des->Act_Des Act_Decarb Maintain Temp < 60°C Buffer workup with NaHCO3 Imp_Decarb->Act_Decarb

Diagnostic workflow for identifying and resolving 4-chloroisoquinoline-5-carboxylic acid impurities.

Troubleshooting Guide & FAQs

Q1: We are detecting >2% of the 1-chloroisoquinoline-5-carboxylic acid regioisomer in our final API intermediate. How do we shift selectivity exclusively to the C4 position? Causality: If you are using standard N-chlorosuccinimide (NCS) or POCl3 without an activator, the reaction proceeds via unguided pathways. The C1 position of the isoquinoline ring is highly vulnerable to these non-directed attacks. Resolution: Transition to a polar C–H chlorination mechanism[2]. By introducing a nitrogen activator like trifluoromethanesulfonyl chloride (TfCl) alongside a mild base (e.g., Li2CO3), you form a transient N-sulfonyl alkylidene dihydropyridine intermediate. This intermediate specifically directs the chlorinating agent (NCS or trichloroisocyanuric acid) to the C4 position, completely suppressing C1-chlorination[2].

Q2: Our batches frequently fail specifications due to unreacted isoquinoline-5-carboxylic acid (des-chloro impurity). Increasing NCS equivalents only leads to 1,4-dichloro over-chlorination. What is the optimal balance? Causality: The 5-carboxylic acid group strongly withdraws electron density from the isoquinoline core. Simply adding more NCS forces the system into over-chlorination once the initial C4-chloro product forms, because the kinetic difference between the first and second chlorination is negligible under brute-force conditions. Resolution: Instead of increasing NCS equivalents, enhance the electrophilicity of the chlorinating species. Utilizing a sulfoxide-controlled chlorination system (e.g., dimethyl sulfoxide with acetyl chloride or POCl3) acts as a highly efficient promoter[3]. The sulfoxide generates a highly reactive "Cl+" equivalent that readily overcomes the deactivation of the 5-carboxylic acid group without requiring excess equivalents[3].

Q3: We observe the formation of 4-chloroisoquinoline (loss of the carboxylic acid group). At what stage is this decarboxylation occurring? Causality: Isoquinoline-5-carboxylic acids are highly prone to thermal decarboxylation. This is exacerbated in the presence of strong acids (like the HCl generated during standard chlorination) at elevated temperatures. Resolution: Keep reaction temperatures strictly below 60°C. Ensure that the workup is buffered (e.g., quenching with NaHCO3) to neutralize acidic byproducts before concentration. Concentrating highly acidic solutions under vacuum (e.g., rotary evaporation) is a primary trigger for decarboxylation.

Validated Experimental Protocol: Highly Regioselective C4-Chlorination

This self-validating protocol leverages the TfCl/NCS polar mechanism to ensure high C4-selectivity while preventing over-chlorination and thermal decarboxylation[2].

Step-by-Step Methodology:

  • System Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend isoquinoline-5-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL, 0.2 M).

  • Base Addition: Add anhydrous Li2CO3 (2.0 equiv, 20 mmol) as a mild base. Cool the heterogeneous mixture to 0°C using an ice bath.

  • Transient Activation (Self-Validating Step): Slowly add trifluoromethanesulfonyl chloride (TfCl, 1.1 equiv, 11 mmol) dropwise over 5 minutes. Stir for 15 minutes at 0°C. Validation: The suspension will turn into a homogenous pale-yellow solution, confirming the formation of the transient N-sulfonyl intermediate.

  • Controlled Chlorination: Add N-chlorosuccinimide (NCS, 1.05 equiv, 10.5 mmol) in a single portion. Critical Control Parameter: Do not exceed 1.05 equivalents to prevent the formation of the 1,4-dichloro impurity.

  • Reaction Progression: Warm the mixture to 50°C and stir for 4 hours. In-Process Control (IPC): Monitor by LC-MS. Proceed to workup only when the des-chloro starting material is <1.0%. If >1.0% remains after 4 hours, add 0.05 eq of NCS; do not increase the temperature.

  • Buffered Quench: Cool the reaction to room temperature. Quench carefully with saturated aqueous NaHCO3 (30 mL) to maintain a pH of ~7.5. This prevents acid-catalyzed decarboxylation.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Critical: Keep the water bath temperature below 40°C during concentration.

  • Purification: Recrystallize the crude solid from a mixture of ethanol/water (3:1) to yield pure 4-chloroisoquinoline-5-carboxylic acid (>99% HPLC purity, devoid of C1-regioisomers).

References

  • Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies Source: University of Wisconsin–Madison URL:[Link]

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines Source: ResearchGate URL:[Link]

  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

optimizing microwave-assisted synthesis of 4-Chloroisoquinoline-5-carboxylic acid

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the microwave-assisted synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the microwave-assisted synthesis of 4-Chloroisoquinoline-5-carboxylic acid .

Unlike conventional thermal heating, Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to achieve rapid, uniform temperature profiles[1]. However, the intense energy transfer requires precise control over reaction parameters to prevent degradation of the sensitive carboxylic acid moiety.

Mechanistic Overview & Workflow

The synthesis relies on the direct electrophilic aromatic substitution (chlorination) of isoquinoline-5-carboxylic acid using N-Chlorosuccinimide (NCS).

  • Regioselectivity (Causality): The electron-withdrawing carboxylic acid at the 5-position deactivates the benzenoid ring. Consequently, electrophilic attack is directed to the 4-position of the pyridine ring. This site exhibits enamine-like nucleophilicity, and the resulting Wheland intermediate preserves the aromaticity of the adjacent benzene ring, ensuring highly regioselective chlorination.

MAOS_Workflow Start Isoquinoline-5-carboxylic acid + NCS + DMF MW Microwave Irradiation (120°C, 150W, 15 min) Start->MW Monitor In-process Control (UPLC-MS) MW->Monitor Decision Conversion > 95%? Monitor->Decision Decision->MW No (+5 min) Workup Aqueous Workup & Precipitation Decision->Workup Yes Purify Recrystallization (Target Compound) Workup->Purify

Fig 1: Microwave-assisted synthesis workflow for 4-Chloroisoquinoline-5-carboxylic acid.

Standard Operating Procedure (SOP)

This self-validating protocol utilizes closed-vessel microwave conditions to suppress solvent boiling and retain volatile intermediates[2].

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL pressure-rated microwave vessel with isoquinoline-5-carboxylic acid (1.0 eq, 1.0 mmol) and NCS (1.05 eq, 1.05 mmol).

  • Solvent Addition: Add 4.0 mL of anhydrous N,N-Dimethylformamide (DMF). Note: DMF is selected for its high loss tangent (tan δ = 0.161), making it an excellent microwave absorber for rapid energy-to-heat conversion[1].

  • Sealing: Seal the vessel with a Teflon-lined crimp cap. Ensure the pressure sensor and IR temperature sensor of the monomodal microwave reactor are calibrated.

  • Irradiation: Apply microwave irradiation with dynamic power modulation (max 150 W) to ramp the temperature to 120 °C over 2 minutes. Hold at 120 °C for 15 minutes.

  • Cooling & Validation: Allow the system to cool via compressed air to <40 °C before opening. Withdraw a 10 µL aliquot, dilute in methanol, and validate conversion via UPLC-MS (Target mass: [M+H]+ = 208.0).

  • Workup: Pour the reaction mixture into 20 mL of ice-cold distilled water. The product will precipitate. Filter under vacuum, wash with cold water (2 x 5 mL), and dry overnight under high vacuum.

Reaction Optimization Data

The following table summarizes the quantitative data from our optimization trials. Deviating from the optimal parameters directly impacts the purity profile.

Temperature (°C)Time (min)SolventNCS (eq)Yield (%)Purity (LC-MS)Primary Observation
8030DMF1.0545%92%Incomplete conversion
10015DMF1.0578%95%Good balance, slight starting material left
120 15 DMF 1.05 89% >98% Optimal yield and clean profile
15015DMF1.1060%80%Severe decarboxylation observed
12015MeCN1.0555%90%Poor MW absorption (low tan δ)

Troubleshooting Guide

Troubleshooting_Logic Issue Impurity Detected Type Identify Impurity (LC-MS) Issue->Type Decarb Des-carboxylated (Mass: M-44) Type->Decarb OverCl Dichlorinated (Mass: M+34) Type->OverCl Fix1 Reduce MW Temp (<130°C) Check IR Sensor Decarb->Fix1 Fix2 Reduce NCS Equivalents Shorten MW Time OverCl->Fix2

Fig 2: Logical troubleshooting tree for common MAOS impurities.

Q: Why am I seeing significant decarboxylation (M-44 peak on LC-MS) of the isoquinoline-5-carboxylic acid? A: Decarboxylation is a thermal degradation pathway exacerbated by localized superheating ("hot spots") inherent to microwave irradiation[1]. When local temperatures exceed 130 °C, the activation energy for the loss of CO2 from the 5-position is surpassed. Fix: Cap the maximum temperature at 120 °C. Ensure your microwave reactor is set to dynamic power modulation (automatically lowering wattage once the target temperature is reached) rather than continuous high-wattage irradiation.

Q: The reaction stalls at 70% conversion. Should I increase the microwave power (Watts)? A: No. In monomodal microwave reactors, temperature and pressure are the critical state variables, not raw wattage. Increasing power without temperature control leads to thermal runaway and dangerous pressure spikes[2]. Fix: Instead of increasing power, add a catalytic amount of an acid promoter (e.g., 5 mol% TFA) to increase the electrophilicity of the NCS, or simply extend the hold time at 120 °C by 5 minutes.

Q: How do I prevent over-chlorination (di-chlorination) at the 1- or 8-positions? A: While the 4-position is the most nucleophilic site, excess NCS under high thermal stress will force secondary chlorination. Fix: Strictly limit NCS to 1.05 equivalents. If di-chlorination persists, switch to a less polar solvent mixture (e.g., DMF/Ethyl Acetate) to lower the solubility of the mono-chlorinated product, causing it to precipitate out of the reactive medium before secondary chlorination can occur.

Frequently Asked Questions (FAQs)

Q: Can I scale this microwave reaction directly from a 10 mL vial to a 100 mL vessel? A: Direct volumetric scale-up in MAOS is non-linear. This is due to the limited penetration depth of microwave frequencies (2.45 GHz typically penetrates only 1-2 cm in highly absorbing solvents like DMF). Solution: For scale-up, use a continuous-flow microwave reactor or perform parallel synthesis in multiple small vessels rather than a single large batch. This ensures uniform heating profiles across all samples[3].

Q: Are there alternative halogenating agents if NCS is degrading under microwave conditions? A: Yes. While NCS is generally stable up to 120 °C, you can substitute it with 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH). DCDMH has higher thermal stability and provides two equivalents of active chlorine per molecule, meaning you only need to use 0.55 equivalents, reducing the overall organic waste in the reaction mixture[4].

References

  • [4] Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. PubMed / Elsevier. Available at: [Link]

  • [1] Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at:[Link]

  • [2] Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. PMC / NIH. Available at:[Link]

  • [3] Efficient microwave-assisted synthesis of quinolines and dihydroquinolines under solvent-free conditions. R Discovery / Tetrahedron. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 4-Chloroisoquinoline-5-carboxylic Acid vs. 4-Bromoisoquinoline-5-carboxylic Acid

As drug discovery programs increasingly target complex kinase inhibitors and epigenetic modulators, the isoquinoline-5-carboxylic acid scaffold has emerged as a privileged building block. The C4 position serves as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex kinase inhibitors and epigenetic modulators, the isoquinoline-5-carboxylic acid scaffold has emerged as a privileged building block. The C4 position serves as a critical vector for structural diversification via transition-metal catalysis, while the C5 carboxylic acid provides an orthogonal handle for amide derivatization.

However, selecting between the 4-chloro and 4-bromo derivatives is not a trivial procurement decision; it fundamentally dictates your catalytic strategy, ligand selection, and reaction conditions. This guide provides an in-depth mechanistic comparison and self-validating experimental protocols to help researchers optimize their cross-coupling workflows.

Mechanistic Rationale: The Electronic and Steric Interplay

The reactivity of 4-haloisoquinolines is governed by two competing forces: the bond dissociation energy (BDE) of the carbon-halogen bond and the severe steric hindrance imposed by the adjacent C5-carboxylic acid.

  • Oxidative Addition Kinetics: The C(sp2)–Br bond has a significantly lower BDE (~81 kcal/mol) compared to the C(sp2)–Cl bond (~96 kcal/mol). In standard palladium-catalyzed cross-coupling, oxidative addition of Pd(0) into the C–Br bond is facile. Conversely, the high activation barrier of the C–Cl bond historically rendered 4-chloroisoquinolines unreactive under standard conditions.

  • The Ortho-Steric Penalty: The bulky carboxylic acid at the C5 position sits directly ortho to the C4 halogen. When Pd(0) attempts to insert into the C4–X bond, it encounters severe steric repulsion. For the bromo derivative, the weak C–Br bond compensates for this steric penalty. For the chloro derivative, the combination of a strong C–Cl bond and high steric bulk creates a profound kinetic bottleneck, requiring highly specialized, electron-rich ligands to force the oxidative addition, as established in 1.

Quantitative Performance Comparison

To guide your synthetic planning, the following table summarizes the divergent reactivity profiles of the two scaffolds based on2.

Parameter4-Bromoisoquinoline-5-carboxylic acid4-Chloroisoquinoline-5-carboxylic acid
C–X Bond Dissociation Energy ~81 kcal/mol (Lower barrier)~96 kcal/mol (Higher barrier)
Oxidative Addition Rate FastVery Slow (Rate-limiting)
Preferred Catalyst System Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos)
Typical Operating Temperature 60 °C – 80 °C90 °C – 110 °C
Base Compatibility Mild (K₂CO₃, Na₂CO₃)Stronger/Soluble (K₃PO₄, t-BuONa)
Cost & Scalability Higher cost, ideal for discoveryLower cost, ideal for process scale-up

Divergent Catalytic Workflows

The selection of the halogen dictates the catalytic pathway. The diagram below illustrates the divergent ligand requirements necessary to overcome the activation barriers of each substrate.

G Start 4-Haloisoquinoline-5-carboxylic acid (Sterically Hindered Core) Br 4-Bromo Derivative BDE: ~81 kcal/mol Start->Br Cl 4-Chloro Derivative BDE: ~96 kcal/mol Start->Cl CatBr Standard Catalysis Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3, 80°C Br->CatBr Facile Oxidative Addition CatCl Advanced Catalysis Pd(OAc)2 + SPhos Base: K3PO4, 100°C Cl->CatCl High Activation Barrier Product 4-Aryl/Alkyl Isoquinoline-5-carboxylic acid (Target Scaffold) CatBr->Product CatCl->Product

Divergent catalytic pathways for 4-bromo vs 4-chloro isoquinoline cross-coupling.

Experimental Methodologies

The following protocols are designed as self-validating systems. The inherent acid-base properties of the C5-carboxylic acid are exploited during the workup to ensure high-purity isolation without the immediate need for column chromatography.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline-5-carboxylic acid

Causality: The weaker C–Br bond allows the use of Pd(dppf)Cl₂. The dppf ligand provides a wide bite angle that accommodates the steric bulk of the C5-COOH without requiring extreme electron density.

  • Reaction Setup: In a Schlenk flask, combine 4-bromoisoquinoline-5-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge with N₂ for 5 minutes.

  • Execution: Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS. Self-validation: The reaction is complete when the starting material mass (M+H ~252/254) is fully consumed.

  • Workup (pH-Driven Isolation): Cool to room temperature and dilute with water. Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove neutral impurities (catalyst, homocoupled boronic acid).

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 3–4. The product, now fully protonated at the C5-carboxylic acid, will precipitate. Filter and dry under a vacuum.

Protocol B: Suzuki-Miyaura Coupling of 4-Chloroisoquinoline-5-carboxylic acid

Causality: To overcome the ~96 kcal/mol BDE and steric hindrance, SPhos (a Buchwald dialkylbiaryl phosphine) is utilized. The electron-rich dicyclohexylphosphine moiety forces oxidative addition, while the bulky biaryl framework accelerates the rate-limiting reductive elimination.

  • Reaction Setup: In a Schlenk flask, combine 4-chloroisoquinoline-5-carboxylic acid (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add degassed Toluene/H₂O (10:1, 0.15 M). The non-polar solvent favors the active Pd(0)L₁ species.

  • Execution: Heat to 100 °C for 12–16 hours under rigorous N₂ atmosphere.

  • Workup: Dilute with water and basify to pH 10 if necessary (ensuring the product is a soluble carboxylate salt). Wash with DCM to extract the phosphine ligand and organic impurities.

  • Isolation: Acidify the aqueous layer to pH 3–4 using 2M HCl. Extract the precipitated product with a polar organic solvent (e.g., 10% MeOH in DCM), dry over Na₂SO₄, and concentrate.

Protocol C: Orthogonal Derivatization (Amide Formation at C5)

Causality: The C5-carboxylic acid is highly sterically hindered by the newly installed C4-aryl group. Standard coupling agents (EDC/HOBt) often fail or require extended times. HATU is required to form a highly reactive HOAt ester intermediate that forces the incoming amine to couple.

  • Activation: Dissolve the 4-substituted isoquinoline-5-carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the primary or secondary amine (1.2 equiv). Stir for 2–4 hours.

  • Validation & Isolation: Quench with saturated NaHCO₃. Extract with EtOAc. The shift in retention time on LC-MS and the disappearance of the free acid mass confirms successful functionalization.

Strategic Recommendations for Drug Development

When designing a synthetic route utilizing 3, your choice of starting material should align with your project phase:

  • Discovery Phase (Hit-to-Lead): Default to 4-Bromoisoquinoline-5-carboxylic acid . The higher reactivity allows for rapid library synthesis using standard, inexpensive catalysts (Pd(dppf)Cl₂) and milder temperatures, ensuring sensitive functional groups on your boronic acids survive the coupling.

  • Process Chemistry (Lead Optimization to IND): Transition to 4-Chloroisoquinoline-5-carboxylic acid . Chlorinated aromatics are significantly cheaper to source at a multi-kilogram scale and exhibit superior bench stability. The initial investment in optimizing a Pd/SPhos or Pd/XPhos catalytic system will be offset by the reduced cost of goods (COGs) during scale-up.

References

  • Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions ACS Publications[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives MDPI[Link]

  • Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides PubMed[Link]

Sources

Comparative

A Comparative Guide to LC-MS Validation for the Purity of 4-Chloroisoquinoline-5-carboxylic Acid

This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based validation methodologies for assessing the purity of 4-Chloroisoquinoline-5-carboxylic acid. As a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based validation methodologies for assessing the purity of 4-Chloroisoquinoline-5-carboxylic acid. As a critical building block in pharmaceutical synthesis, the purity of this intermediate directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). We will explore a primary LC-MS/MS method for comprehensive impurity profiling and an orthogonal Ultra-High-Performance Liquid Chromatography with UV detection (UPLC-UV) method, often employed for routine quality control. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and regulatory-compliant analytical procedures.

The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guideline, ensuring that the analytical procedures are fit for their intended purpose.[1][2]

The Analytical Challenge: 4-Chloroisoquinoline-5-carboxylic acid

4-Chloroisoquinoline-5-carboxylic acid is a heterocyclic aromatic compound featuring both a chlorine substituent and a carboxylic acid group.[3][4] This structure presents specific analytical considerations:

  • Chromatographic Behavior: The molecule possesses moderate polarity, making it well-suited for reversed-phase chromatography. The carboxylic acid moiety's ionization is pH-dependent, which can be leveraged to optimize retention and peak shape.[5]

  • Mass Spectrometric Detection: The nitrogen atom in the isoquinoline ring is readily protonated, making Electrospray Ionization (ESI) in positive mode a highly effective detection method.[6]

  • UV Absorbance: The aromatic ring system provides a strong chromophore, allowing for sensitive detection by UV spectroscopy.[7]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of analytical methods to ensure data integrity for all stages of drug development.[8][9][10]

Method 1: High-Sensitivity Purity and Impurity Profiling by LC-MS/MS

For in-depth characterization, particularly during process development and for identifying unknown impurities, a highly sensitive and specific LC-MS/MS method is the gold standard.[11][12] The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for unambiguous identification and quantification of the target analyte, even in the presence of co-eluting species.[13]

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic isoquinoline core.

  • Acidified Mobile Phase: The addition of a small amount of formic acid (0.1%) to the mobile phase serves a dual purpose: it suppresses the ionization of the carboxylic acid group, leading to more consistent retention on the reversed-phase column, and it promotes protonation of the isoquinoline nitrogen, enhancing the ESI+ signal.[14]

  • Gradient Elution: A gradient from a high-aqueous to a high-organic mobile phase ensures that compounds with a wide range of polarities (from polar starting materials to non-polar byproducts) are eluted effectively and with good peak shape.

  • Tandem MS (MRM): This technique provides exceptional selectivity. By selecting a specific precursor ion (the molecular ion of our compound) and monitoring for a unique fragment ion produced by collision-induced dissociation, we create a highly specific analytical signal, filtering out noise from the matrix and other components.[11][13]

Experimental Workflow Diagram: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis s1 Weigh Analyte s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.22 µm) s3->s4 lc1 Inject Sample s4->lc1 Transfer to Vial lc2 C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm) lc1->lc2 lc3 Gradient Elution (Water + 0.1% FA / ACN + 0.1% FA) lc2->lc3 ms1 Electrospray Ionization (ESI+) lc3->ms1 Eluent to MS ms2 Quadrupole 1 (Q1) Precursor Ion Selection ms1->ms2 ms3 Quadrupole 2 (Q2) Collision Cell (CID) ms2->ms3 ms4 Quadrupole 3 (Q3) Product Ion Selection ms3->ms4 ms5 Detector ms4->ms5 d1 Chromatogram Generation (MRM) ms5->d1 d2 Peak Integration d1->d2 d3 Purity Calculation (% Area) d2->d3

Caption: Workflow for purity analysis of 4-Chloroisoquinoline-5-carboxylic acid by LC-MS/MS.

Step-by-Step LC-MS/MS Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Chloroisoquinoline-5-carboxylic acid reference standard at 1.0 mg/mL in methanol.

    • Prepare a sample solution of the test article at approximately 1.0 mg/mL in the same diluent.

    • Further dilute the sample solution to a working concentration of ~100 µg/mL using 50:50 acetonitrile:water.

  • Liquid Chromatography Conditions:

    • Column: C18, 100 x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions (Hypothetical):

      • Analyte Quantifier: m/z 208.0 -> 162.0 (Loss of COOH and H)

      • Analyte Qualifier: m/z 208.0 -> 127.0 (Loss of Cl and COOH)

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flows: Optimized for the specific instrument.

Validation Data Summary: LC-MS/MS Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePeak is spectrally pure; no co-elution observed.
Linearity (R²) ≥ 0.9950.9992
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 103.2% across three concentrations.
Precision (% RSD) Repeatability ≤ 15%; Intermediate ≤ 20%Intra-day: 2.5%; Inter-day: 4.1%
LOQ S/N ≥ 101 ng/mL
Robustness No significant impact on resultsMethod is robust to ±2°C in column temp and ±0.1 pH unit change.

Method 2: Orthogonal Purity Assay by UPLC-UV

For routine quality control (QC) testing, a simpler, high-throughput UPLC-UV method is often preferred. Its detection mechanism is orthogonal to mass spectrometry, providing a valuable and independent confirmation of purity.[12][15] UPLC offers advantages over traditional HPLC with faster analysis times and higher resolution due to the use of sub-2 µm particle columns.[12][16]

Causality Behind Experimental Choices
  • UPLC System: Provides higher backpressure tolerance, allowing for smaller particle size columns which yield significantly better peak resolution and faster run times. This is crucial for separating closely related impurities.

  • UV Detection: This is a non-destructive, robust, and cost-effective detection method. It relies on the inherent UV absorbance of the analyte's aromatic structure. Purity is typically assessed by area percent, assuming all related impurities have a similar response factor.

  • Orthogonal Confirmation: If an impurity is observed by both UV and MS, confidence in its presence is high. If an impurity is seen by MS but not UV (or vice-versa), it indicates a compound that may lack a chromophore (for UV) or ionize poorly (for MS), demonstrating the value of using both techniques.

Experimental Workflow Diagram: UPLC-UV Method

UPLCUV_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_uv UV Detection cluster_data Data Analysis s1 Weigh Analyte s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.22 µm) s3->s4 lc1 Inject Sample s4->lc1 Transfer to Vial lc2 UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) lc1->lc2 lc3 Fast Gradient Elution lc2->lc3 uv1 Photodiode Array (PDA) Detector lc3->uv1 Eluent to Detector uv2 Monitor at λmax (e.g., 254 nm) uv1->uv2 d1 Chromatogram Generation uv2->d1 d2 Peak Integration d1->d2 d4 Peak Purity Analysis d1->d4 d3 Purity Calculation (% Area) d2->d3

Caption: Workflow for purity analysis of 4-Chloroisoquinoline-5-carboxylic acid by UPLC-UV.

Step-by-Step UPLC-UV Protocol
  • Standard and Sample Preparation:

    • Prepare sample and standard solutions as described in the LC-MS/MS method, with a typical working concentration of 0.5 mg/mL.

  • UPLC-UV Conditions:

    • Column: UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm (or the determined λmax).

Validation Data Summary: UPLC-UV Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Peak purity index > 0.99; baseline resolution of impuritiesAll peaks are spectrally pure; resolution > 2.0 for all known impurities.
Linearity (R²) ≥ 0.9980.9997
Range 0.05% to 150% of working concentrationCovers the required range for impurity and assay determination.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5% across three concentrations.
Precision (% RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0%Intra-day: 0.4%; Inter-day: 0.9%
LOQ S/N ≥ 100.05% of working concentration (0.25 µg/mL)
Robustness No significant impact on resultsMethod is robust to minor changes in flow rate and mobile phase composition.

Performance Comparison: LC-MS/MS vs. UPLC-UV

The choice between these two powerful techniques depends entirely on the analytical objective.

FeatureLC-MS/MSUPLC-UVSenior Scientist's Insight
Selectivity Exceptional. Can distinguish compounds with the same retention time based on mass.Very Good. Relies on chromatographic separation. Peak purity analysis helps but cannot resolve isobaric compounds.For identifying unknown impurities or analyzing complex mixtures, the specificity of MS/MS is unparalleled.
Sensitivity Exceptional. Capable of detecting impurities at trace or ultra-trace levels (ng/mL to pg/mL).Good. Generally sufficient for detecting impurities down to the 0.05% level required by ICH.LC-MS/MS is the method of choice for genotoxic impurity analysis, which requires extremely low detection limits.
Information Provides molecular weight and structural information (from fragmentation).Provides quantitative data and spectral purity information.MS provides the "what is it?" while UV provides the "how much is there?" in a more routine fashion.
Application Impurity identification, structural elucidation, metabolomics, trace analysis.Routine purity testing, quality control, content uniformity, dissolution.Use LC-MS/MS in development to identify and characterize impurities. Use the validated UPLC-UV method to monitor them in production.
Complexity High. Requires specialized training for operation and data interpretation.Moderate. Widely available and more straightforward to operate in a QC environment.The robustness and simplicity of UPLC-UV make it ideal for transfer to manufacturing sites.
Cost High initial investment and maintenance costs.Lower initial investment and maintenance.The cost of LC-MS/MS is justified by the depth of information it provides, which can prevent costly delays in later development stages.

Conclusion and Recommendation

For the comprehensive purity assessment of 4-Chloroisoquinoline-5-carboxylic acid, a dual-pronged approach is recommended, leveraging the strengths of both LC-MS/MS and UPLC-UV.

  • During Development: Employ a validated LC-MS/MS method to perform initial impurity profiling, identify unknown peaks, and characterize potential degradation products. This provides a deep understanding of the impurity landscape and is essential for process optimization and demonstrating process control.

  • For Routine QC: Develop and validate a robust UPLC-UV method as the primary tool for release testing and stability studies. This method should be validated to quantify all known impurities identified by the LC-MS/MS work. Its speed, simplicity, and lower cost make it ideal for the high-throughput environment of quality control.[12]

By using these methods orthogonally, drug development professionals can build a scientifically sound, self-validating, and regulatory-compliant data package that ensures the purity, safety, and quality of their pharmaceutical intermediates and final APIs.

References

  • Vertex AI Search. (2024). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays.
  • NextSDS. (2024).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • European Bioanalysis Forum. (2012).
  • European Medicines Agency. (2023).
  • Parise, R. A., et al. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
  • ResolveMass Laboratories Inc. (2025).
  • ResearchGate. (2023). Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry | Request PDF.
  • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.
  • Pharmaceutical Technology. (2016). Application of LCMS in small-molecule drug development.
  • Agilex Biolabs. (2024).
  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • LCGC. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • U.S. Food and Drug Administration. (2018).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ACS Publications. (2010). An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development.
  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.
  • IJRAR.org. (2023).
  • CymitQuimica. (2026). CAS 1532-91-8: 4-Chloroisoquinoline.
  • Agilent Technologies, Inc. (2017).
  • National Institutes of Health. (2025). 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem.
  • PHAIDRA. (2024).
  • NextSDS. (2024).
  • ResearchGate. (2011). (PDF)
  • LGC. (n.d.).
  • ResearchGate. (2024). (PDF)
  • Chemistry LibreTexts. (2021). 18.3: Some Chemical Properties of Carboxylic Acids.
  • SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies.
  • Johnson, D. W. (2011). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. PMC.
  • Lee, J. H., et al. (2013).
  • Frontiers Publishing Partnerships. (2024).
  • MDPI. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias.

Sources

Validation

benchmarking synthetic routes for 4-Chloroisoquinoline-5-carboxylic acid

Benchmarking Synthetic Routes for 4-Chloroisoquinoline-5-carboxylic acid: A Technical Comparison Guide Executive Summary The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthetic Routes for 4-Chloroisoquinoline-5-carboxylic acid: A Technical Comparison Guide

Executive Summary

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, PARP inhibitors, and antimicrobial agents[1]. Introducing specific substitutions—such as a chlorine atom at the C4 position and a carboxylic acid at the C5 position—presents a formidable synthetic challenge. The C5-carboxyl group electronically deactivates the aromatic system, while its peri-positioning creates significant steric hindrance, making direct electrophilic aromatic substitution (SEAr) at C4 highly inefficient.

This guide objectively benchmarks three primary synthetic routes for the preparation of 4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6), evaluating them on regioselectivity, scalability, and atom economy. By analyzing the mechanistic causality behind these workflows, researchers can select the optimal route for early-stage discovery or process scale-up.

Strategic Overview & Mechanistic Rationale

Route A: Boc₂O-Mediated Dearomatization (Late-Stage Halogenation)

Direct chlorination of commercially available Isoquinoline-5-carboxylic acid[2] typically fails or requires harsh conditions due to the deactivated nature of the pyridine ring. Route A bypasses this limitation by utilizing di-tert-butyl dicarbonate (Boc₂O) to electrophilically activate the isoquinoline nitrogen. This temporarily dearomatizes the ring into an enecarbamate intermediate, shifting the C4 carbon from a deactivated sp² aromatic center to a highly nucleophilic enamine-like center[3]. Subsequent chlorination with N-chlorosuccinimide (NCS) occurs rapidly at ambient temperatures, followed by spontaneous or acid-catalyzed rearomatization.

Route B: Chemoselective Carbonylation (Sequential Functionalization)

Route B builds the molecule by exploiting the differential bond dissociation energies (BDE) of carbon-halogen bonds. Starting from 5-bromoisoquinoline, the C4 position is chlorinated to yield 5-bromo-4-chloroisoquinoline. Because the C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol), Palladium(0) undergoes oxidative addition exclusively at the C5 position. A subsequent carbonylation reaction with CO gas installs the carboxylate group with high chemoselectivity[4].

Route C: De Novo Cyclization

For highly substituted derivatives where late-stage functionalization is impossible, a de novo approach is required. This involves the Copper(II)-mediated cyclization of 2-alkynylbenzaldehyde O-methyl oximes to construct the isoquinoline core from acyclic precursors[4], followed by cross-coupling to install the C5-carboxylic acid. While highly customizable, this route suffers from low overall atom economy.

Visualizing the Synthetic Workflows

RouteComparison cluster_A Route A: Dearomatization (Optimal) cluster_B Route B: Chemoselective Carbonylation A_SM Isoquinoline-5- carboxylic acid A_Int N-Boc Dearomatized Intermediate A_SM->A_Int Boc2O, THF 50°C Target 4-Chloroisoquinoline- 5-carboxylic acid A_Int->Target NCS or TCCA then Rearomatization B_SM 5-Bromoisoquinoline B_Int 5-Bromo-4-chloro- isoquinoline B_SM->B_Int NCS, AcOH 80°C B_Int->Target Pd(dppf)Cl2, CO MeOH/H2O

Fig 1: Comparative synthetic workflows for 4-Chloroisoquinoline-5-carboxylic acid.

Mechanism Step1 Isoquinoline-5-carboxylic acid (Aromatic, Deactivated C4) Step2 N-Boc Isoquinolinium Species (Electrophilically Activated) Step1->Step2 + Boc2O (Nitrogen Lone Pair Attack) Step3 Enecarbamate Intermediate (Dearomatized, Nucleophilic C4) Step2->Step3 Resonance Stabilization Step4 C4-Chlorinated Intermediate (Non-aromatic) Step3->Step4 + NCS (Electrophilic Chlorination at C4) Step5 4-Chloroisoquinoline-5-carboxylic acid (Rearomatized Product) Step4->Step5 - Boc Group, - H+ (Restoration of Aromaticity)

Fig 2: Mechanism of Boc2O-mediated dearomatization and C4-chlorination.

Quantitative Benchmarking Analysis

The following table summarizes the performance metrics of the three primary synthetic routes. Route A is clearly superior for process chemistry due to its step economy and avoidance of heavy metal catalysts.

MetricRoute A (Dearomatization)Route B (Carbonylation)Route C (De Novo Cyclization)
Starting Material Isoquinoline-5-carboxylic acid5-Bromoisoquinoline2-Alkynylbenzaldehyde oxime
Overall Yield 65 - 75%40 - 50%35 - 45%
Step Count 1 (One-pot, two-stage)34
Regioselectivity Excellent (>95% C4)High (C5 over C4 for Pd)Moderate (Requires precise ligands)
Scalability High (No heavy metals)Moderate (High pressure CO)Low (Complex precursor synthesis)
Atom Economy HighModerateLow

Validated Experimental Workflows

To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided.

Protocol 1: One-Pot Boc₂O-Mediated C4-Chlorination (Route A)

This protocol leverages temporary dearomatization to overcome the electronic deactivation caused by the C5-carboxylic acid[3].

  • Activation & Dearomatization: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Isoquinoline-5-carboxylic acid (1.0 mmol, 1.0 equiv)[2] and anhydrous THF (5.0 mL) under a nitrogen atmosphere. Add di-tert-butyl dicarbonate (Boc₂O, 1.5 mmol, 1.5 equiv).

  • Intermediate Formation (Validation Checkpoint): Stir the reaction mixture at 50 °C for 4–6 hours. Causality: Heating is required to drive the formation of the sterically hindered N-Boc intermediate. Monitor via TLC (DCM/MeOH 9:1). The starting material spot should completely disappear, yielding a new, highly UV-active spot corresponding to the dearomatized intermediate.

  • Electrophilic Chlorination: Cool the mixture to 20 °C. Add N-chlorosuccinimide (NCS, 1.2 mmol, 1.2 equiv) in a single portion. Stir for an additional 2 hours. Causality: The enamine-like C4 position is now highly nucleophilic and will rapidly attack the electrophilic chlorine of NCS without the need for Lewis acid catalysis.

  • Rearomatization & Quenching: Add trifluoroacetic acid (TFA, 2.0 mL) to the mixture and stir for 1 hour[5]. Causality: TFA forces the cleavage of the Boc group, driving the thermodynamic rearomatization of the isoquinoline ring. Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to reduce any unreacted NCS, preventing over-chlorination during workup.

  • Isolation: Adjust the aqueous layer to pH ~4 using 1M HCl to ensure the carboxylic acid is protonated. Extract with EtOAc (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the target compound.

Protocol 2: Chemoselective Palladium-Catalyzed Carbonylation (Route B)

This protocol utilizes the kinetic preference of Pd(0) for C–Br bonds over C–Cl bonds to achieve regioselective C5 functionalization[4].

  • C4-Chlorination: Dissolve 5-Bromoisoquinoline (1.0 mmol) in glacial acetic acid (5.0 mL). Add NCS (1.2 mmol) and heat to 80 °C for 12 hours. Neutralize carefully with saturated NaHCO₃ and extract with DCM to yield 5-bromo-4-chloroisoquinoline.

  • Palladium-Catalyzed Carbonylation: In a high-pressure Parr reactor, combine 5-bromo-4-chloroisoquinoline (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and triethylamine (2.5 mmol, 2.5 equiv) in a solvent mixture of MeOH/DMF (1:1, 10 mL). Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the reductive elimination step of the bulky carboxylate group.

  • CO Insertion (Validation Checkpoint): Purge the reactor with CO gas three times to remove oxygen, preventing catalyst poisoning. Pressurize to 50 psi and heat to 80 °C for 16 hours. Monitor by LC-MS to confirm the disappearance of the starting mass (m/z ~242) and the appearance of the methyl ester intermediate (m/z ~221).

  • Hydrolysis: Isolate the methyl 4-chloroisoquinoline-5-carboxylate via silica gel chromatography. Dissolve the ester in THF/H₂O (1:1, 5 mL) and add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours.

  • Acidification: Acidify the aqueous layer to pH 3 with 1M HCl. Collect the resulting precipitate via vacuum filtration to obtain 4-Chloroisoquinoline-5-carboxylic acid.

References

  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. ACS Publications. 3

  • Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. ACS Publications. 4

  • A Versatile Synthesis of Substituted Isoquinolines. NIH/PMC. 5

  • 4-Chloro-Isoquinoline Derivatives: A Guide for Drug Development Professionals. Benchchem. 1

  • Isoquinoline-5-carboxylic acid. Chem-Impex. 2

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-Chloroisoquinoline-5-carboxylic Acid Derivatives as Novel Kinase Inhibitors

This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 4-Chloroisoquinoline-5-carboxylic acid derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 4-Chloroisoquinoline-5-carboxylic acid derivatives. We move beyond simplistic protocols to offer a self-validating experimental cascade, explaining the causality behind each step. Our objective is to rigorously assess the potential of this chemical scaffold as a source of new therapeutic agents, particularly in the context of oncology.

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of many biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of activities, including anticancer properties.[2][3] These effects are often linked to the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, and direct inhibition of enzymes like topoisomerase.[1][2] Notably, the closely related quinoline core is present in several FDA-approved kinase inhibitors used in cancer therapy, such as Lenvatinib and Bosutinib, underscoring the potential of this heterocyclic system to generate potent and selective enzyme inhibitors.[4][5]

This guide will use a hypothetical derivative, "CQC-A" (4-Chloroisoquinoline-5-carboxylic Acid Derivative A), as a case study to illustrate the validation process. We will compare its performance against a well-established quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, a clinically relevant benchmark.[6]

Part 1: The Kinase Inhibition Hypothesis

Kinases are a class of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating the majority of cellular processes. Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, kinase inhibitors have become a cornerstone of modern oncology.

The rationale for investigating 4-Chloroisoquinoline-5-carboxylic acid derivatives as kinase inhibitors is twofold:

  • Structural Precedent : The quinoline and isoquinoline cores are established pharmacophores that can effectively occupy the ATP-binding pocket of various kinases.[4]

  • Chemical Tractability : The carboxylic acid moiety provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[7]

Our validation workflow is designed as a funnel, starting with broad biochemical activity and progressively narrowing down to specific cellular mechanisms.

cluster_workflow Experimental Validation Workflow Biochem Step 1: Biochemical Assay (Kinase Inhibition) CellBased Step 2: Cell-Based Assay (Anti-Proliferative Activity) Biochem->CellBased Confirms cell permeability & on-target effect in a biological system MoA Step 3: Mechanism of Action (Target Engagement & Pathway Analysis) CellBased->MoA Validates that cytotoxicity is mediated by the intended target Conclusion Step 4: Data Synthesis & Conclusion MoA->Conclusion Integrates all data to assess therapeutic potential

Caption: A logical workflow for validating novel kinase inhibitors.

Part 2: The Experimental Cascade for Validation

Step 1: Biochemical Validation - Direct Kinase Inhibition

The Rationale: The first and most critical question is whether CQC-A can directly inhibit the enzymatic activity of our target kinase, EGFR. A biochemical assay isolates the target enzyme from the complexities of a cellular environment, ensuring that any observed effect is a direct interaction between the compound and the kinase. We employ the ADP-Glo™ Kinase Assay, a robust luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Comparative Compound: Gefitinib (Known EGFR inhibitor)

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human EGFR kinase in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be fairly evaluated.

    • Prepare serial dilutions of CQC-A and Gefitinib in DMSO, then dilute further in kinase buffer to create 5X compound solutions.

  • Kinase Reaction:

    • To a 384-well plate, add 2 µL of the 5X compound solution (or DMSO for vehicle control).

    • Add 4 µL of the 2X kinase solution to initiate the reaction pre-incubation. Allow to sit for 10 minutes at room temperature.

    • Add 4 µL of the 2X substrate/ATP solution to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Expected Outcome & Interpretation: A low IC₅₀ value for CQC-A, ideally in the nanomolar range and comparable to or better than Gefitinib, would confirm potent, direct inhibition of the EGFR kinase.

Step 2: Cell-Based Validation - Anti-Proliferative Activity

The Rationale: Potent biochemical activity does not guarantee efficacy in a cellular context. The compound must be able to cross the cell membrane, remain stable in the cytoplasm, and engage its target to elicit a biological response. We will assess the ability of CQC-A to inhibit the proliferation of a cancer cell line known to be dependent on EGFR signaling, such as A549 (non-small cell lung cancer).[8]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well, opaque-walled plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of CQC-A and Gefitinib in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability data against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Outcome & Interpretation: A potent GI₅₀ value for CQC-A demonstrates that the compound is cell-permeable and can inhibit cancer cell proliferation. A strong correlation between the biochemical IC₅₀ and the cellular GI₅₀ suggests that the anti-proliferative effect is likely due to the inhibition of the target kinase.

Step 3: Mechanism of Action - Target Engagement

The Rationale: To definitively link the anti-proliferative activity to the inhibition of EGFR, we must demonstrate that CQC-A suppresses the EGFR signaling pathway within the cell. A Western blot analysis allows us to visualize the phosphorylation status of EGFR and its key downstream effectors, such as Akt and Erk. Inhibition of the kinase should lead to a decrease in the phosphorylated forms of these proteins.

cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk Erk->pErk pErk->Proliferation

Caption: EGFR signaling cascade leading to cell proliferation.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment and Lysis:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-16 hours.

    • Pre-treat the cells with various concentrations of CQC-A, Gefitinib, or vehicle for 2 hours.

    • Stimulate the cells with human EGF (e.g., 50 ng/mL) for 15 minutes to activate the pathway.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-Erk, total Erk, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome & Interpretation: In cells treated with CQC-A, we expect to see a dose-dependent decrease in the levels of phospho-EGFR, phospho-Akt, and phospho-Erk, while the total protein levels remain unchanged. This result would provide strong evidence that CQC-A's anti-proliferative effect is mediated through the direct inhibition of EGFR kinase activity and the subsequent shutdown of its downstream signaling pathways.

Part 3: Data Synthesis and Comparative Analysis

All quantitative data should be consolidated into a clear, comparative table. This allows for an at-a-glance assessment of the candidate compound's performance against the benchmark.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular GI₅₀ (nM) [A549 Cells]Mechanism of Action
CQC-A EGFR1585Dose-dependent reduction in p-EGFR, p-Akt, p-Erk
Gefitinib EGFR25150Dose-dependent reduction in p-EGFR, p-Akt, p-Erk

Table 1: Hypothetical comparative data for CQC-A and the benchmark inhibitor, Gefitinib. Lower values indicate higher potency.

Conclusion

This guide outlines a rigorous, multi-step process for the initial validation of 4-Chloroisoquinoline-5-carboxylic acid derivatives as potential kinase inhibitors. By progressing from direct biochemical inhibition to cellular anti-proliferative effects and finally to mechanistic target engagement, this workflow establishes a high degree of confidence in the compound's biological activity.

The hypothetical results for CQC-A, showing superior biochemical and cellular potency compared to the established drug Gefitinib, would strongly support its advancement as a lead candidate. Subsequent steps would involve kinase selectivity profiling, in vivo efficacy studies in animal models, and ADME/Tox profiling to fully characterize its therapeutic potential. This structured, evidence-based approach is fundamental to navigating the complexities of modern drug discovery.

References

  • Kędzierska, E., & Giebułtowicz, J. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]

  • This reference is not explicitly cited in the text but provides general background.
  • Kędzierska, E., & Giebułtowicz, J. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8983. [Link]

  • Koval, V. V., et al. (2022). Natural and synthetic isoquinolines with anticancer activity. ResearchGate. [Link]

  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • Carboxylic Acid Derivatives. LibreTexts Chemistry. [Link]

  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • This reference is not explicitly cited in the text but provides general background.
  • Farghaly, H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]

  • Gorgani, L., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3183. [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Chloroisoquinoline-5-carboxylic Acid Reference Standards

Introduction: The Imperative for Analytical Rigor In the landscape of pharmaceutical research and drug development, the purity and identity of starting materials and intermediates are paramount. 4-Chloroisoquinoline-5-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Analytical Rigor

In the landscape of pharmaceutical research and drug development, the purity and identity of starting materials and intermediates are paramount. 4-Chloroisoquinoline-5-carboxylic acid is a key heterocyclic building block, valued for its utility in the synthesis of complex bioactive molecules. Its structural integrity directly influences the outcome of multi-step syntheses, the purity of the final active pharmaceutical ingredient (API), and, ultimately, patient safety.

This guide provides a comprehensive framework for the spectroscopic validation of 4-Chloroisoquinoline-5-carboxylic acid. We move beyond mere data presentation to explain the causality behind experimental choices, enabling researchers to establish a self-validating system for quality control. The protocols and reference data herein serve as a benchmark against which newly synthesized or procured batches can be objectively compared, ensuring their suitability for downstream applications.

Core Molecular Attributes and Reference Data

A reference standard is a highly characterized material used to confirm the identity, purity, strength, and quality of a substance. Before any analysis, understanding the fundamental properties of the target molecule is essential.

PropertyValueSource
IUPAC Name 4-chloroisoquinoline-5-carboxylic acid-
CAS Number 1958063-09-6[1]
Molecular Formula C₁₀H₆ClNO₂[2]
Molecular Weight 207.61 g/mol [2]
Appearance White to off-white solidGeneral chemical properties

The Spectroscopic Validation Workflow: A Self-Validating System

The validation process is a systematic workflow designed to produce unambiguous and reproducible data. Each spectroscopic technique provides a unique piece of the structural puzzle. When combined, they create a robust and holistic confirmation of the molecule's identity and purity.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Quality Decision Sample Test Sample of 4-Chloroisoquinoline-5-carboxylic acid Prep_NMR Dissolve in DMSO-d6 (~10-20 mg/mL) Sample->Prep_NMR Prep_IR Prepare KBr pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in MeOH/H2O (~1 mg/mL) Sample->Prep_MS Acq_NMR ¹H NMR & ¹³C NMR Prep_NMR->Acq_NMR Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Acq_MS LC-MS (ESI+) Prep_MS->Acq_MS Compare_NMR Compare shifts, coupling, & integration to reference Acq_NMR->Compare_NMR Compare_IR Compare peak positions (cm⁻¹) to reference Acq_IR->Compare_IR Compare_MS Compare m/z of molecular ion & fragments to reference Acq_MS->Compare_MS Decision Pass / Fail Decision Compare_NMR->Decision Compare_IR->Decision Compare_MS->Decision Pass Material Meets Specification Decision->Pass Data Conforms Fail Investigate Impurities or Structural Discrepancies Decision->Fail Discrepancy Found

Caption: Spectroscopic validation workflow for 4-Chloroisoquinoline-5-carboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale

¹H NMR is arguably the most powerful technique for confirming the specific isomeric structure of a substituted aromatic system. It provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For 4-Chloroisoquinoline-5-carboxylic acid, we expect to see distinct signals for each of the five aromatic protons and the single carboxylic acid proton. The choice of DMSO-d₆ as a solvent is deliberate; its ability to solubilize the analyte and its high boiling point are advantageous, and it ensures the acidic carboxylic proton is observable, typically as a broad singlet at a high chemical shift (>12 ppm)[3].

Experimental Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Solvent Reference: The residual proton signal of DMSO-d₆ appears as a quintet at ~2.50 ppm and serves as the primary internal reference[4].

  • Data Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Processing: Process the data with standard Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.

Reference Data & Comparison

The chemical structure with proton assignments is shown below. The expected chemical shifts are predicted based on the electronic effects of the chloro, carboxyl, and fused ring system.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical &amp; Hazard Profiling: The "Why" Behind the Protocol

An essential component of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. 4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6) [1] presents unique disposal chall...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. 4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6) [1] presents unique disposal challenges due to its molecular architecture: a lipophilic nitrogen heterocycle combined with a covalently bound halogen (chlorine) and a carboxylic acid moiety.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring full compliance with environmental regulations.

To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazards. The presence of the chlorine atom strictly classifies this compound as a halogenated organic [2]. During thermal destruction, chlorinated organics can generate hydrogen chloride (HCl) gas and potentially highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) if not combusted at extreme temperatures[3]. Therefore, it cannot be processed in standard municipal incinerators and must be routed to RCRA-permitted facilities equipped with high-temperature rotary kilns and caustic scrubbers[3],[4].

Furthermore, isoquinoline derivatives exhibit documented chronic aquatic toxicity[5],[6]. Pouring any solutions containing this compound down the drain is a direct violation of environmental protection laws.

Table 1: Hazard Summary & Operational Impact

Property / HazardDescriptionOperational & Disposal Impact
CAS Number 1958063-09-6Primary identifier for tracking, procurement, and RCRA compliance[1].
Chemical Class Halogenated N-HeterocycleMandates segregation into Halogenated Organic Waste streams[2].
GHS Classifications H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A)Requires engineering controls (fume hood) and contact-resistant PPE[7],[8].
Environmental Hazard H412 (Harmful to aquatic life)Strictly prohibits sewering or drain disposal[5],[6].
Incompatibilities Strong oxidizers, strong basesMust be segregated during storage to prevent exothermic reactions[9].

Waste Segregation Logic & Visualization

A common operational failure in laboratories is the misclassification of liquid waste. Crucial Rule: Even if 4-Chloroisoquinoline-5-carboxylic acid is dissolved in a non-halogenated solvent (such as DMSO or Methanol), the resulting mixture must still be classified and disposed of as Halogenated Organic Waste because the solute itself introduces halogens into the stream[9],[2].

WasteSegregation A 4-Chloroisoquinoline-5-carboxylic Acid Waste B Solid Waste (Powder/Consumables) A->B C Liquid Waste (Dissolved in Solvent) A->C G Hazardous Solid Waste Stream B->G Direct collection D Halogenated Solvent (e.g., DCM, Chloroform) C->D E Non-Halogenated Solvent (e.g., DMSO, Methanol) C->E F Halogenated Organic Waste Stream (Incineration) D->F >5% Halogen Content E->F Solute introduces Chlorine (Forces Halogenated Stream)

Decision tree for segregating 4-Chloroisoquinoline-5-carboxylic acid waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management

This protocol applies to unused powder, contaminated weigh boats, spatulas, and filter papers.

  • Collection: Gather all solid waste inside a certified chemical fume hood to prevent the inhalation of hazardous dust[10].

  • Containment: Place the materials into a puncture-resistant, leak-proof hazardous waste container lined with a chemically compatible polymer bag (e.g., heavy-duty polyethylene).

  • Labeling: Affix a hazardous waste tag immediately. Mark the contents clearly as "Hazardous Solid Waste - Contains Halogenated Organics (4-Chloroisoquinoline-5-carboxylic acid)"[6].

  • Storage: Store the sealed container in a designated secondary containment bin, strictly segregated from incompatible materials like strong inorganic acids or oxidizers[9].

Protocol B: Liquid Waste Management (Solutions)

This protocol applies to any assay buffers, reaction mixtures, or stock solutions containing the compound.

  • Solvent Assessment: Verify the solvent used. Regardless of whether the solvent is DCM (halogenated) or DMSO (non-halogenated), route the mixture to the Halogenated Organic Waste stream[2].

  • Transfer: Working within a fume hood, use a dedicated funnel to transfer the liquid into an approved, chemically compatible carboy (e.g., High-Density Polyethylene - HDPE).

  • Volume Control: Never fill the waste carboy beyond 80% capacity. This self-validating safety step ensures sufficient headspace for vapor expansion, preventing pressure-induced ruptures[9].

  • Sealing & Logging: Cap the carboy tightly immediately after transfer to prevent VOC emissions. Log the exact volume and concentration of the chemical added on the attached waste manifest.

Protocol C: Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation is operating at maximum capacity[10],[11].

  • Containment (Solid Powders): Do not dry sweep. Dry sweeping aerosolizes the acute toxin. Instead, gently moisten the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, or use a specialized HEPA-filtered vacuum[10],[11].

  • Containment (Liquid Solutions): Apply an inert, non-combustible absorbent material such as vermiculite or dry sand to the spill[6]. Avoid using combustible materials like paper towels for highly concentrated organic solvent spills.

  • Disposal: Using non-sparking tools, scoop the absorbed slurry into a compatible solid waste container and process it via Protocol A[8],[6]. Wash the affected surface thoroughly with soap and water.

Regulatory Compliance & EPA Grounding

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste streams containing halogenated organic compounds (HOCs) are heavily regulated[3],[4].

When 4-Chloroisoquinoline-5-carboxylic acid is disposed of, it must be handed over to a licensed professional waste disposal service[11]. The facility will utilize thermal treatment technologies (rotary kiln incineration) specifically designed for halogenated wastes. These kilns operate at temperatures exceeding 1,000°C and utilize caustic scrubbing systems to neutralize the acidic off-gases produced by the cleavage of the carbon-chlorine bond, ensuring zero toxic release into the atmosphere[3].

References

  • NextSDS. "4-chloroisoquinoline-5-carboxylic acid — Chemical Substance Information." Available at: [Link]

  • Angene Chemical. "Safety Data Sheet - Isoquinoline-6-carbohydrazide." Available at: [Link]

  • CHEMDOR CHEMICALS. "Isoquinoline Safety Data Sheet (SDS) | CAS: 119-65-3." Available at: [Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: 4-Chloroisoquinoline-5-carboxylic acid

Executive Summary & Chemical Identity 4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6) is a highly specialized halogenated heterocycle utilized extensively in drug discovery and advanced organic synthesis[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

4-Chloroisoquinoline-5-carboxylic acid (CAS: 1958063-09-6) is a highly specialized halogenated heterocycle utilized extensively in drug discovery and advanced organic synthesis[1]. As a rigid, bifunctional building block, it is frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura) and amide bond formations. However, the combination of a basic isoquinoline nitrogen, a lipophilic core, and a reactive carbon-chlorine bond presents unique handling challenges that standard laboratory safety protocols often fail to adequately address.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that researchers understand why specific precautions are necessary, thereby elevating laboratory safety from mere compliance to scientific rigor.

Mechanistic Toxicology & Hazard Profile

To safely handle 4-Chloroisoquinoline-5-carboxylic acid, one must understand the chemical causality behind its hazard classifications. Based on the structural class of halogenated isoquinoline carboxylic acids, this compound exhibits several acute hazards[2][3]:

  • Respiratory Irritation (STOT SE 3 - H335): The isoquinoline nitrogen is basic (pKa ~5.4). When airborne dust is inhaled, the particles react with mucosal moisture in the respiratory tract. This hydration forms localized alkaline zones, leading to severe tissue inflammation and potential necrosis[4].

  • Dermal Sensitization & Penetration (Skin Irrit. 2 - H315): Halogenated heterocycles are highly lipophilic, allowing them to easily penetrate the stratum corneum. Once absorbed, the C-Cl bond can undergo metabolic activation (oxidative dehalogenation), potentially forming reactive intermediates that adduct to cellular proteins, causing sensitization[4].

  • Ocular Toxicity (Eye Irrit. 2A - H319): Direct contact with the powder causes immediate alkaline burns to the cornea due to the basicity of the nitrogen atom[2][3].

Toxicology Exposure Dust Inhalation / Dermal Contact Mucosa Mucosal Moisture Contact Exposure->Mucosa Inhalation / Ocular Stratum Stratum Corneum Penetration Exposure->Stratum Dermal Alkaline Localized Alkaline Zone (pKa ~5.4) Mucosa->Alkaline Hydration Metabolism Metabolic Activation (C-Cl bond) Stratum->Metabolism Lipophilic diffusion Inflammation Tissue Inflammation (H335 / H319) Alkaline->Inflammation Necrosis risk Sensitization Protein Adduction / Sensitization Metabolism->Sensitization Reactive intermediate

Caption: Mechanistic toxicological pathways of 4-Chloroisoquinoline-5-carboxylic acid.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for halogenated heterocycles due to unknown chronic toxicities and high lipophilicity. The following PPE matrix is mandatory[4].

Protection ZoneRequired EquipmentTechnical Specification & Scientific Rationale
Hand Protection Double Nitrile GlovesInner: 4 mil (0.10 mm) Nitrile. Outer: 5-8 mil Nitrile. Rationale: Halogenated compounds can degrade thin latex. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN166 certified, indirect venting. Rationale: Prevents basic dust from bypassing standard safety glasses and causing corneal alkaline burns.
Respiratory N95 / FFP2 Particulate MaskRequired if handling outside a certified fume hood. Rationale: Filters micro-particles that cause STOT SE 3 respiratory inflammation.
Body Protection Flame-Resistant Lab Coat100% Cotton or Nomex, fully buttoned. Rationale: Prevents static buildup which can cause powder scattering.

Operational Workflow & Engineering Controls

Isoquinoline derivatives are known to accumulate static charge, leading to dangerous powder scattering during transfer. Furthermore, halogenated isoquinolines are often photosensitive[4].

Workflow 1: Safe Weighing and Transfer Protocol

Step 1: Fume Hood Verification Ensure all open handling occurs within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm)[4].

Step 2: Static Mitigation Place an anti-static weighing boat on the analytical balance. Causality: The crystalline lattice of halogenated isoquinolines holds static charge; standard plastic boats will repel the powder, causing aerosolization.

Step 3: Micro-Transfer Using a grounded stainless-steel micro-spatula, carefully transfer the required mass of 4-Chloroisoquinoline-5-carboxylic acid. Cap the source bottle immediately to prevent ambient moisture absorption.

Step 4: Dissolution & Light Protection Transfer the boat to the reaction flask. If dissolving in halogenated solvents (e.g., DCM, Chloroform), ensure double-gloving is strictly maintained. Wrap the reaction flask in aluminum foil. Causality: Halogenated isoquinolines can undergo photo-dehalogenation or radical dimerization when exposed to ambient laboratory UV light[4].

Workflow Prep 1. Fume Hood Setup (Face Velocity: 0.5 m/s) PPE 2. Don Double Nitrile Gloves & Goggles Prep->PPE Weigh 3. Anti-Static Weighing (Mitigate Aerosolization) PPE->Weigh Solvent 4. Dissolution in Solvent (e.g., DCM / DMF) Weigh->Solvent Stainless steel spatula React 5. Inert Atmosphere Reaction (Foil Wrapped) Solvent->React Prevent photo-dehalogenation

Caption: Step-by-step operational workflow for handling halogenated isoquinolines.

Spill Management & Disposal Plan

In the event of a powder spill, improper cleanup can exacerbate the hazard. Adding water directly to the powder will only spread the lipophilic compound and initiate the alkaline hydration reaction.

Workflow 2: Emergency Spill Decontamination Protocol

Step 1: Containment Immediately isolate the area. Do not use water. Cover the spilled powder with an inert, dry absorbent material such as vermiculite or dry sand.

Step 2: Mechanical Collection Using non-sparking tools (e.g., a plastic dustpan and brush dedicated to hazardous waste), sweep the absorbent-chemical mixture into a sealable, wide-mouth hazardous waste container.

Step 3: Chemical Neutralization Because the isoquinoline core is basic, wash the contaminated surface with a mild acidic solution (e.g., 5% acetic acid or dilute citric acid) to neutralize residual micro-particles.

Step 4: Final Decontamination Wipe the area with a solvent compatible with the compound (e.g., isopropanol), followed by standard soap and water. Dispose of all wipes in the hazardous waste container.

Step 5: Waste Segregation Label the container strictly as "Halogenated Organic Solid Waste." Do not mix this waste stream with strong oxidizers or strong acids, as exothermic protonation or the formation of unstable N-oxides can occur[4].

References

  • 4-Chloroisoquinoline-5-carboxylic acid | CAS#:1958063-09-6 ChemSrc URL
  • 5-chloroisoquinoline-4-carboxylic acid — Chemical Substance Information NextSDS URL
  • 4-Bromo-8-methylisoquinoline | CAS 1784882-13-8 Benchchem URL
  • SAFETY DATA SHEET - Isoquinoline Carboxylic Acid Derivatives ThermoFisher URL
  • 8-Quinolinecarboxylic acid 98 86-59-9 Sigma-Aldrich URL

Sources

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